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(S)-2-Amino-3,3-diphenylpropan-1-ol

Cat. No.: B576095
CAS No.: 162118-01-6
M. Wt: 227.307
InChI Key: SDDOXKGXOXANAF-CQSZACIVSA-N
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Description

(S)-2-Amino-3,3-diphenylpropan-1-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B576095 (S)-2-Amino-3,3-diphenylpropan-1-ol CAS No. 162118-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3,3-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDOXKGXOXANAF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692936
Record name (2S)-2-Amino-3,3-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162118-01-6
Record name (2S)-2-Amino-3,3-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Analysis of (S)-2-Amino-3,3-diphenylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with significant potential in asymmetric synthesis and drug development. Its rigid diphenylmethyl group provides a sterically demanding environment, making it a valuable chiral auxiliary for controlling the stereochemical outcome of chemical reactions. This guide provides a comprehensive structural analysis, outlining its key physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and characterization.

PropertyValue
CAS Number 162118-01-6
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
IUPAC Name (2S)-2-amino-3,3-diphenylpropan-1-ol
Purity Typically ≥95%
Appearance White to off-white solid (predicted)
Melting Point Not reported, but expected to be a solid at room temperature
Boiling Point Not reported
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine protons, the methylene protons adjacent to the hydroxyl group, and the amine and hydroxyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet10HAromatic protons (2 x C₆H₅)
~ 4.0 - 4.2Doublet of doublets1HCH(N)
~ 3.5 - 3.7Multiplet2HCH₂(OH)
~ 3.3 - 3.5Doublet1HCH(Ph)₂
VariableBroad singlet2HNH₂
VariableBroad singlet1HOH
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~ 140 - 145Quaternary aromatic carbons (C-ipso)
~ 125 - 130Aromatic carbons (CH)
~ 65 - 70CH₂(OH)
~ 55 - 60CH(N)
~ 50 - 55CH(Ph)₂
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl, amino, and aromatic functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-H, N-HStretching
3100 - 3000C-H (aromatic)Stretching
3000 - 2850C-H (aliphatic)Stretching
1600, 1495, 1450C=C (aromatic)Stretching
1150 - 1050C-OStretching
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

m/zIon
227[M]⁺ (Molecular ion)
196[M - CH₂OH]⁺
167[CH(Ph)₂]⁺

Experimental Protocols

Synthesis of this compound from (S)-3,3-Diphenylalanine

Principle: The carboxylic acid functionality of the amino acid is reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

Reaction Scheme:

Detailed Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Amino Acid: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (S)-3,3-diphenylalanine (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

  • Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: (S)-3,3-Diphenylalanine Reduction Reduction with LiAlH₄ in THF Start->Reduction Quenching Workup (Quenching) Reduction->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Final Product: this compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Application as a Chiral Auxiliary

This compound can be utilized as a chiral auxiliary to direct the stereoselective alkylation of an enolate. The logical relationship is depicted below.

Chiral_Auxiliary_Logic cluster_0 Preparation of Chiral Enolate cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Auxiliary This compound Amide Chiral N-Acyl Derivative Auxiliary->Amide AcidChloride Prochiral Acid Chloride AcidChloride->Amide Enolate Diastereomerically Pure Enolate Amide->Enolate Base Base (e.g., LDA) Base->Enolate AlkylatedProduct Diastereomerically Enriched Product Enolate->AlkylatedProduct Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->AlkylatedProduct Cleavage Hydrolysis/Reduction AlkylatedProduct->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Logical flow for the use as a chiral auxiliary in asymmetric alkylation.

Conclusion

This compound represents a valuable, yet under-explored, chiral building block. Its rigid diphenyl structure offers significant potential for inducing high levels of stereocontrol in asymmetric transformations. The predicted spectroscopic data and the outlined synthetic protocol provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their synthetic endeavors. Further experimental validation of its properties and applications is warranted to fully unlock its potential in modern organic synthesis.

physical and chemical properties of (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol. Its structure, featuring a stereocenter and two phenyl groups, makes it a valuable building block in asymmetric synthesis and a potential scaffold in medicinal chemistry. This document provides a comprehensive overview of its physical and chemical properties, along with relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

Table 1: General Information
IdentifierValue
IUPAC Name (2S)-2-amino-3,3-diphenylpropan-1-ol[1]
CAS Number 162118-01-6[1]
Molecular Formula C₁₅H₁₇NO[1]
Molecular Weight 227.31 g/mol [1]
SMILES OC--INVALID-LINK--C(C1=CC=CC=C1)C2=CC=CC=C2[1]
Table 2: Physical Properties
PropertyValue
Purity ≥95%[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Optical Rotation Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies for the synthesis of similar amino alcohols and their analysis are well-established.

Synthesis

A plausible synthetic route to this compound could involve the reduction of the corresponding amino acid, (S)-2-amino-3,3-diphenylpropanoic acid, or its ester derivative. This is a common method for the preparation of amino alcohols.

General Protocol for the Reduction of an Amino Acid:

  • Esterification (Optional but Recommended): The carboxylic acid of the parent amino acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions with the reducing agent. This can be achieved by reacting the amino acid with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst).

  • Reduction: The amino ester is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether. A reducing agent, typically lithium aluminum hydride (LiAlH₄) or another suitable hydride, is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.

  • Extraction and Purification: The product is extracted from the reaction mixture with an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

G General Synthesis Workflow A Starting Material ((S)-2-amino-3,3- diphenylpropanoic acid) B Esterification (e.g., SOCl₂, ROH) A->B Step 1 C Amino Ester Intermediate B->C D Reduction (e.g., LiAlH₄ in THF) C->D Step 2 E Crude Product D->E F Purification (e.g., Column Chromatography) E->F Step 3 G Final Product ((S)-2-Amino-3,3- diphenylpropan-1-ol) F->G

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds. For chiral compounds like this compound, chiral HPLC can be used to determine the enantiomeric excess (ee).

General HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column for purity analysis or a chiral column (e.g., based on cellulose or amylose derivatives) for enantiomeric excess determination.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., around 254 nm).

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

3.2.3. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

G Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Synthesized Product B Dissolution in Appropriate Solvent A->B C HPLC Analysis (Purity & ee) B->C D NMR Spectroscopy (¹H, ¹³C) B->D E Mass Spectrometry (Molecular Weight) B->E F Purity Assessment C->F G Structural Confirmation D->G E->G

Caption: Workflow for the analytical characterization of the compound.

Signaling Pathways and Applications

There is currently no specific information available in the public domain linking this compound to particular signaling pathways. However, chiral amino alcohols are an important class of compounds in drug discovery and development. They are often used as intermediates in the synthesis of more complex molecules with biological activity. The structural motifs present in this compound could potentially interact with various biological targets, but this would require experimental investigation.

Conclusion

This compound is a chiral building block with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited, its properties and behavior can be inferred from general principles of organic chemistry and the known characteristics of similar amino alcohols. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on (S)-2-Amino-3,3-diphenylpropan-1-ol (CAS: 162118-01-6)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and supplier data for (S)-2-Amino-3,3-diphenylpropan-1-ol reveals a significant gap in detailed technical information. While basic chemical properties are available, in-depth experimental protocols for its synthesis, quantitative pharmacological data, and established mechanisms of action are not readily found in the public domain. This guide summarizes the available information and outlines general methodologies applicable to this class of compounds based on research into structurally similar molecules.

Core Compound Identification and Properties

This compound is a chiral amino alcohol. Its fundamental properties, sourced from various chemical suppliers, are summarized below.

PropertyValueSource
CAS Number 162118-01-6N/A
Molecular Formula C₁₅H₁₇NO[1]
Molecular Weight 227.31 g/mol [1]
IUPAC Name (2S)-2-amino-3,3-diphenylpropan-1-olN/A
Appearance Powder or liquid[1]
Purity Typically ≥95% - 97%[1]

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, based on the synthesis of structurally related amino alcohols, a plausible synthetic route can be proposed.

Hypothetical Synthetic Pathway

A common strategy for the synthesis of 2-amino-1-propanol derivatives involves the reduction of a corresponding nitroolefin precursor. This approach offers a viable pathway to the target molecule.

Synthetic Pathway Diphenylmethane Diphenylmethane Intermediate_A 1,1-Diphenyl-2-nitroethene Diphenylmethane->Intermediate_A Nitromethane Nitromethane Nitromethane->Intermediate_A Formaldehyde Formaldehyde Intermediate_B (E)-3,3-Diphenyl-2-nitroprop-2-en-1-ol Formaldehyde->Intermediate_B Intermediate_A->Intermediate_B Target This compound Intermediate_B->Target

Caption: Hypothetical synthetic pathway for this compound.

General Experimental Protocol (Based on Analogue Synthesis)

The following is a generalized experimental protocol adapted from the synthesis of similar 2-amino-3-phenylpropan-1-ol compounds. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of (E)-3,3-Diphenyl-2-nitroprop-2-en-1-ol (Intermediate B)

  • To a solution of 1,1-diphenyl-2-nitroethene (1 equivalent) in a suitable solvent (e.g., dioxane), add an aqueous solution of formaldehyde (excess) and a base catalyst (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired nitroalcohol.

Step 2: Reduction to this compound (Target)

  • Dissolve the (E)-3,3-diphenyl-2-nitroprop-2-en-1-ol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) can be used.

  • For catalytic hydrogenation, the reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.

  • For chemical reduction, the mixture is stirred, often with heating, until the reaction is complete as monitored by TLC.

  • After the reaction, filter off the catalyst (if used) or the iron salts.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • The final product can be purified by crystallization or column chromatography. Chiral separation to isolate the (S)-enantiomer may be necessary if the synthesis is not stereospecific.

Pharmacological Profile and Mechanism of Action

There is no specific pharmacological data or mechanism of action reported for this compound in the reviewed literature. However, the structural class of chiral amino alcohols and diphenyl-containing compounds has been explored for various biological activities.

Derivatives of amino-propanols have been investigated for a range of activities, including as:

  • Sodium Channel Blockers: Some 3-amino-1-(5-indanyloxy)-2-propanol derivatives have shown potent blocking activity on neuronal Na+ channels, suggesting potential applications in treating conditions like ischemic stroke.

  • Anticancer Agents: Certain amino alcohol derivatives have been synthesized and evaluated for their anticancer properties.

  • Enzyme Inhibitors: The amino alcohol scaffold is present in various enzyme inhibitors. For example, some diphenylpropanone derivatives have been identified as selective COX-2 inhibitors.

Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities.

Potential Experimental Workflow for Biological Evaluation

Should researchers wish to investigate the pharmacological profile of this compound, a general workflow could be as follows:

Biological Evaluation Workflow Compound This compound In_Vitro In Vitro Screening Compound->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity Enzyme_Assays Enzyme Inhibition Assays (e.g., COX-1/COX-2, Kinases) In_Vitro->Enzyme_Assays Receptor_Binding Receptor Binding Assays In_Vitro->Receptor_Binding In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Animal_Models Disease Animal Models (e.g., Stroke, Cancer) In_Vivo->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a commercially available chiral amino alcohol with potential for further investigation in drug discovery and development. However, a significant lack of publicly available research hinders a thorough understanding of its synthesis, properties, and biological activity.

Future research should focus on:

  • Developing and publishing a detailed, optimized, and stereoselective synthesis for this compound.

  • Conducting comprehensive in vitro and in vivo pharmacological studies to identify its biological targets and potential therapeutic applications.

  • Elucidating its mechanism of action to understand how it exerts its biological effects at a molecular level.

The availability of such data would be invaluable to researchers and drug development professionals interested in this and related chemical scaffolds.

References

Spectroscopic and Structural Elucidation of (S)-2-Amino-3,3-diphenylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (S)-2-Amino-3,3-diphenylpropan-1-ol (CAS No: 162118-01-6), a chiral amino alcohol of interest in pharmaceutical synthesis. Due to the limited availability of public domain raw spectral data, this document presents a combination of compiled information from commercial suppliers and predicted spectroscopic data based on the analysis of structurally related compounds.

Compound Profile

This compound is a white to off-white solid. Its chemical structure, featuring a primary amine, a primary alcohol, and two phenyl groups attached to the same carbon, gives rise to a unique spectroscopic signature.

Table 1: Chemical and Physical Properties [1]

PropertyValue
CAS Number 162118-01-6
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
Purity Typically ≥95%
IUPAC Name (2S)-2-amino-3,3-diphenylpropan-1-ol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet10HAromatic protons (2 x C₆H₅)
~ 4.20Doublet of doublets1HCH(Ph)₂
~ 3.60 - 3.80Multiplet1HCH(NH₂)
~ 3.40 - 3.55Multiplet2HCH₂OH
~ 2.00Broad singlet3HNH₂ and OH

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 142 - 144Quaternary aromatic C
~ 128 - 130Aromatic CH
~ 126 - 127Aromatic CH
~ 65 - 67CH₂OH
~ 55 - 57CH(NH₂)
~ 52 - 54CH(Ph)₂
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
3000 - 2850MediumAliphatic C-H stretching
1600 - 1580Medium, SharpN-H bending (scissoring)
1500, 1450Medium to StrongAromatic C=C stretching
1050 - 1000StrongC-O stretching (primary alcohol)
750 - 700 and 700 - 650Strong, SharpAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
227[M]⁺ (Molecular ion)
196[M - CH₂OH]⁺
180[M - CH₂OH - NH₂]⁺
167[CH(Ph)₂]⁺ (Tropylium-like ion)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, the following are generalized procedures that represent standard practices for the analysis of a solid organic compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard pulse program is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse program is used. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-160 ppm). A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is commonly used.

  • Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500). Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (ESI, APCI) Purification->MS Data_Analysis Spectral Data Analysis (Peak Picking, Integration, etc.) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification/ Elucidation Data_Analysis->Structure_Verification Final_Report Final Report & Data Archiving Structure_Verification->Final_Report

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample. Commercial suppliers may provide a Certificate of Analysis with actual spectral data upon request.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential applications of the chiral amino alcohol, (S)-2-Amino-3,3-diphenylpropan-1-ol. This molecule is of significant interest in medicinal chemistry and drug development due to its structural similarity to known monoamine reuptake inhibitors.

Core Concepts: Chirality and Stereochemistry

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The stereocenter is located at the second carbon atom (C2) of the propanol backbone, which is bonded to an amino group, a hydrogen atom, a hydroxymethyl group, and a diphenylmethyl group. The "(S)" designation in its name refers to the specific spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The absolute configuration of this stereocenter is crucial for its biological activity and interaction with chiral targets such as enzymes and receptors.

stereochemistry cluster_priority Cahn-Ingold-Prelog Priorities C2 (S)-C2 NH2 C2->NH2 CH2OH C2->CH2OH H C2->H CPh2 C2->CPh2

Figure 1: Stereochemical representation of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis
Chiral Resolution of Racemic 2-Amino-3,3-diphenylpropan-1-ol

A more frequently documented approach for obtaining enantiomerically pure amino alcohols is the resolution of a racemic mixture. This involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.[1][2]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol is a general procedure that can be adapted for the resolution of racemic 2-Amino-3,3-diphenylpropan-1-ol.[1][3]

Materials:

  • Racemic 2-Amino-3,3-diphenylpropan-1-ol

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • 50% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-Amino-3,3-diphenylpropan-1-ol in a minimal amount of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction should occur, leading to the precipitation of the diastereomeric salts.

    • Allow the mixture to cool to room temperature and then stand undisturbed for several hours, or until crystallization is complete. For enhanced crystallization, the flask can be refrigerated.[2]

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by suction filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water.

    • Slowly add 50% sodium hydroxide solution until the salt is completely dissolved and the solution is basic. This will regenerate the free amine, which may separate as an oil or solid.

    • Extract the liberated amine into an organic solvent, such as diethyl ether, using a separatory funnel. Perform multiple extractions to ensure complete recovery.[1]

  • Isolation and Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Physicochemical and Spectroscopic Data

Below is a summary of the available data for this compound.

PropertyValueReference
CAS Number 162118-01-6[4]
Molecular Formula C15H17NO[4]
Molecular Weight 227.30 g/mol [4]
Appearance White to off-white solid
Purity (typical) >95%[4]

Potential Applications in Drug Development

The structural motif of a 1,3-amino alcohol is present in numerous biologically active compounds. Derivatives of 3-amino-3-phenylpropan-1-ol have shown promise as monoamine reuptake inhibitors, which are a cornerstone in the treatment of depression and other neuropsychiatric disorders.[5]

Monoamine Reuptake Inhibition

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a crucial role in regulating mood, cognition, and other physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins (SERT, NET, and DAT). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, thereby enhancing neurotransmission.

Structure-activity relationship (SAR) studies on related compounds suggest that the diphenylpropylamine scaffold is a key pharmacophore for interacting with monoamine transporters.[6][7] The stereochemistry of these molecules is often critical for their potency and selectivity. It is hypothesized that this compound could serve as a valuable scaffold or lead compound for the development of novel triple reuptake inhibitors (TRIs), which simultaneously target SERT, NET, and DAT. TRIs are of particular interest as they may offer a broader spectrum of antidepressant activity and a faster onset of action compared to selective reuptake inhibitors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release Dopamine DA Vesicle->Dopamine Release SERT SERT SERT->MAO Degradation NET NET NET->MAO Degradation DAT DAT DAT->MAO Degradation Serotonin->SERT Reuptake Receptor5HT 5-HT Receptors Serotonin->Receptor5HT Binding Norepinephrine->NET Reuptake ReceptorNE NE Receptors Norepinephrine->ReceptorNE Binding Dopamine->DAT Reuptake ReceptorDA DA Receptors Dopamine->ReceptorDA Binding Compound (S)-2-Amino-3,3- diphenylpropan-1-ol (Hypothesized) Compound->SERT Inhibition Compound->NET Inhibition Compound->DAT Inhibition

Figure 2: Hypothesized mechanism of action for this compound as a triple reuptake inhibitor.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the central nervous system. Its stereochemistry is a critical determinant of its biological activity. While detailed synthetic protocols and comprehensive biological data for this specific molecule are emerging, the information available for analogous compounds provides a strong rationale for its further investigation. Future research should focus on developing efficient asymmetric syntheses, thoroughly characterizing its pharmacological profile, and exploring its structure-activity relationships to optimize its potential as a therapeutic agent.

References

Technical Guide: Solubility Profile of (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with a significant hydrophobic character due to the presence of two phenyl groups. Understanding its solubility in common laboratory solvents is crucial for its application in synthetic chemistry, pharmaceutical development, and materials science. This technical guide provides a summary of the available solubility information and a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative data in the public domain for this exact compound, this guide also includes qualitative solubility information and data for structurally related compounds to infer its likely solubility behavior.

Solubility Data

No specific quantitative solubility data for this compound was found in the reviewed literature. The following table summarizes the available qualitative solubility information and data for structurally similar compounds. The increased hydrophobicity from the second phenyl group in the target compound likely decreases its solubility in polar solvents compared to its single-phenyl analog.

CompoundSolventSolubilitySource
This compound ChloroformSlightly SolubleInferred from general chemical properties
MethanolSlightly SolubleInferred from general chemical properties
DL-2-Amino-3-phenylpropan-1-ol WaterSoluble[1]
EthanolSoluble[1]
EtherSoluble[1]
(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Not SpecifiedGeneral safety data suggests handling as a solid with potential for irritation.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely used isothermal equilibrium method followed by quantitative analysis.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining suspended particles.

  • Quantitative Analysis:

    • HPLC Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the analyte.

      • Inject the standard solutions to generate a calibration curve.

      • Inject the filtered sample solution and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

      • Measure the absorbance of the appropriately diluted filtered sample solution and calculate the concentration using the calibration curve.

    • Gravimetric Method:

      • Accurately weigh an empty, dry container.

      • Transfer a known volume of the filtered saturated solution to the container.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

      • Calculate the solubility based on the mass of the residue and the volume of the solution taken.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 samp1 Allow solid to settle prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 ana2 Analyze by HPLC, UV-Vis, or Gravimetry samp2->ana2 ana1 Prepare standard solutions ana3 Generate calibration curve ana1->ana3 ana4 Determine sample concentration ana2->ana4 ana3->ana4 res1 Calculate and report solubility ana4->res1

Caption: General workflow for determining the solubility of a compound.

References

An In-depth Technical Guide on (S)-2-Amino-3,3-diphenylpropan-1-ol: From Discovery to Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3,3-diphenylpropan-1-ol, a chiral amino alcohol, represents a significant scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and known biological activities. While information on the initial discovery of this specific molecule is not extensively documented in readily available literature, this guide compiles available data on its synthesis and explores the broader context of related diphenylpropanolamine derivatives in therapeutic applications. This document summarizes key physicochemical properties, provides a detailed experimental protocol for a representative synthetic route, and discusses potential, yet largely underexplored, signaling pathway interactions. The information is presented to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutics based on this chemical core.

Introduction and Physicochemical Properties

This compound is a chiral molecule featuring a propanol backbone substituted with an amino group at the second carbon and two phenyl groups at the third carbon. Its chemical structure confers specific stereochemical and electronic properties that are of interest in the design of bioactive compounds.

Chemical Structure and Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and publicly available chemical information sources[1][2].

PropertyValueReference
CAS Number 162118-01-6[1][2]
Molecular Formula C₁₅H₁₇NO[1][2]
Molecular Weight 227.31 g/mol [2]
IUPAC Name (2S)-2-amino-3,3-diphenylpropan-1-ol[2]
Appearance Powder or liquid[1]
Purity Typically ≥95% - 97%[1][2]
SMILES OC--INVALID-LINK--C(C1=CC=CC=C1)C2=CC=CC=C2[2]

History and Discovery

Detailed historical information regarding the first synthesis and discovery of this compound is not prominently available in the surveyed scientific literature. The compound is primarily listed in chemical supplier catalogs as a building block for organic synthesis[1][2][3][4][5]. While the specific origins of this molecule are obscure, the broader class of amino alcohols and diphenylpropanolamine derivatives has a rich history in medicinal chemistry, often being explored for their potential as therapeutic agents. Research into related compounds, such as 2-amino-3-phenylpropan-1-ol, has been more extensively documented, with various synthetic methods and biological evaluations reported[6][7][8]. The applications of these related structures in areas like phenylketonuria treatment intermediates suggest a continued interest in this class of compounds within pharmaceutical research[7].

Synthesis and Experimental Protocols

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. While a specific, detailed protocol for the original synthesis of this compound is not readily found, a general and representative method for a related compound, 2-amino-3-phenylpropane-1-ol, can be adapted from the literature. This provides a foundational understanding of the synthetic strategy that could be applied.

Representative Synthesis of a 2-Amino-3-phenylpropan-1-ol Derivative

A common approach to synthesizing 2-amino-3-phenylpropane-1-ol derivatives involves the reduction of a corresponding nitroolefin precursor. The following protocol is based on the iron-acetic acid reduction of a Baylis-Hillman adduct derivative[6].

Experimental Protocol:

  • Preparation of the Nitroolefin Precursor: The starting material, (E)-2-nitro-3-phenylprop-2-en-1-ol, is derived from nitrostyrene and formaldehyde.

  • Reduction Reaction:

    • To a solution of (E)-2-nitro-3-phenylprop-2-en-1-ol in a suitable solvent (e.g., a mixture of ethanol and water), add a catalytic amount of iron powder.

    • Add an excess of acetic acid to the reaction mixture.

    • Heat the mixture to reflux temperature and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the iron catalyst.

    • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-phenylpropane-1-ol.

Yields for related compounds using this method have been reported in the range of 74-82% [6].

Characterization Data for a 2-Amino-3-phenylpropan-1-ol Derivative

The following are representative characterization data for a synthesized 2-amino-3-phenylpropane-1-ol derivative, as reported in the literature[6].

Spectroscopic DataObserved Signals
¹H NMR δ 3.15 (dd, O-CH₂), δ 2.73-3.06 (m, CH-CH₂), δ 2.83-3.21 (m, CH₂CH-), δ 7.25-7.48 (m, aromatic protons), δ 3.59 (s, OH), δ 5.23 (s, NH₂)
IR Not explicitly detailed in the reference, but would expect characteristic peaks for O-H, N-H, and C-H (aromatic and aliphatic) stretches.
Mass Spectrometry Not explicitly detailed in the reference.

Biological Activity and Drug Development Potential

While specific biological activity and pharmacological data for this compound are scarce in the public domain, the broader class of diphenylpropanolamine derivatives has been investigated for various therapeutic applications.

Antimicrobial Activity of a Related Compound

A study on a series of 2-amino-3-phenylpropane-1-ol derivatives reported their evaluation for antimicrobial activity against several microorganisms. The study found that some of these compounds exhibited inhibitory effects, with one derivative showing the highest activity against Klebsiella sp. at a concentration of 125 µM[6].

Experimental Protocol: Disc Diffusion Method for Antimicrobial Activity [6]

  • A bacterial inoculum is uniformly spread on a sterile Petri dish containing Nutrient Agar.

  • Wells (7 mm diameter) are cut into the agar gel.

  • Different concentrations of the test compound (e.g., 25, 50, 75, 100, and 125 µM) dissolved in DMSO are prepared.

  • 50 µL of each test solution is added to the wells.

  • The plates are incubated for 24 hours at 36 ± 1 °C under aerobic conditions.

  • The inhibition of bacterial growth is measured as the diameter of the zone of inhibition in mm.

Potential in Drug Development

The chiral nature and the presence of both amino and hydroxyl functional groups make this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications[7]. The diphenyl moiety can be crucial for interactions with biological targets, such as enzymes and receptors.

Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is not available in the current literature. However, based on the structural motifs present in related bioactive molecules, some logical inferences can be made about potential areas of investigation. For instance, various amino alcohol derivatives are known to interact with neuronal signaling pathways.

Hypothetical Workflow for Investigating Neuronal Signaling Pathway Modulation

Should this compound or its derivatives be investigated for neuroprotective or other neuromodulatory effects, a general experimental workflow could be as follows:

G cluster_0 In Vitro Screening cluster_1 Signaling Pathway Analysis cluster_2 Downstream Effects A Primary Neuronal Cell Culture C Induction of Neuronal Stress (e.g., Oxidative Stress, Excitotoxicity) A->C B Treatment with this compound D Assessment of Cell Viability (e.g., MTT Assay) B->D C->B E Protein Extraction and Quantification D->E F Western Blot Analysis for Key Signaling Proteins (e.g., Akt, ERK, CREB) E->F G Analysis of Protein Phosphorylation Status F->G H Gene Expression Analysis (e.g., qPCR for neuroprotective genes) G->H I Measurement of Neurotransmitter Levels G->I J Assessment of Synaptic Plasticity Markers G->J

Caption: Hypothetical workflow for investigating the effects of this compound on neuronal signaling pathways.

Conclusion and Future Directions

This compound is a chiral building block with potential for the development of novel therapeutic agents. While its own discovery and history are not well-documented, the synthesis and biological activities of related compounds provide a basis for its potential utility. The lack of specific biological data for this compound highlights a significant knowledge gap and an opportunity for future research.

Future studies should focus on:

  • Developing and optimizing stereoselective synthetic routes to this compound.

  • Conducting comprehensive biological screening to identify its pharmacological profile.

  • Investigating its mechanism of action and potential interactions with specific cellular signaling pathways.

Such research will be crucial in unlocking the full potential of this and related diphenylpropanolamine derivatives in drug discovery and development.

References

An In-depth Technical Guide to (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and analysis of (S)-2-Amino-3,3-diphenylpropan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound, also known as (S)-diphenylalaninol, is a chiral organic compound. Its key molecular data are summarized in the table below.

PropertyValue
Molecular Formula C15H17NO[1]
Molecular Weight 227.31 g/mol [1]
IUPAC Name This compound[1]
CAS Number 162118-01-6[1]

Experimental Protocols

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various synthetic strategies. One plausible and effective method is the stereoselective reduction of a corresponding chiral precursor. Below is a representative protocol based on the principles of asymmetric synthesis of chiral amino alcohols.

Principle: This synthesis involves the preparation of an N-protected diphenylalanine methyl ester, followed by its reduction to the corresponding aldehyde. The aldehyde is then subjected to a stereoselective addition of a nucleophile, followed by deprotection to yield the target chiral amino alcohol. A crucial step is the use of a chiral auxiliary or catalyst to induce the desired stereochemistry.

Materials and Reagents:

  • N-Boc-3,3-diphenyl-L-alanine

  • EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)

  • Methanol

  • Diisobutylaluminium hydride (DIBAL-H)

  • Sodium borohydride (NaBH4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a solution of N-Boc-3,3-diphenyl-L-alanine in methanol, add EEDQ and stir at room temperature for 12 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain N-Boc-3,3-diphenyl-L-alanine methyl ester.

  • Reduction to Aldehyde: Dissolve the methyl ester in anhydrous dichloromethane and cool to -78 °C. Add DIBAL-H dropwise and stir for 2 hours. Quench the reaction with methanol and allow it to warm to room temperature. Purify the resulting aldehyde by column chromatography.

  • Reduction to Alcohol: Dissolve the aldehyde in methanol and cool to 0 °C. Add sodium borohydride in portions and stir for 1 hour. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over magnesium sulfate and concentrate to yield N-Boc-(S)-2-amino-3,3-diphenylpropan-1-ol.

  • Deprotection: Dissolve the N-Boc protected amino alcohol in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 2 hours. Neutralize the reaction mixture and extract the product. Purify by column chromatography to obtain this compound.

G cluster_synthesis Asymmetric Synthesis Workflow start N-Boc-3,3-diphenyl-L-alanine esterification Esterification (EEDQ, Methanol) start->esterification ester N-Boc-3,3-diphenyl-L-alanine methyl ester esterification->ester reduction1 Reduction to Aldehyde (DIBAL-H, DCM, -78°C) ester->reduction1 aldehyde N-Boc-(S)-2-amino-3,3- diphenylpropanal reduction1->aldehyde reduction2 Reduction to Alcohol (NaBH4, Methanol) aldehyde->reduction2 protected_alcohol N-Boc-(S)-2-amino-3,3- diphenylpropan-1-ol reduction2->protected_alcohol deprotection Deprotection (TFA, DCM) protected_alcohol->deprotection purification Purification (Column Chromatography) deprotection->purification final_product (S)-2-Amino-3,3- diphenylpropan-1-ol purification->final_product

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical parameter. Chiral HPLC is the most effective technique for determining the enantiomeric composition of chiral compounds like amino alcohols.

Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines and amino alcohols.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for such separations. The exact ratio may need to be optimized. A typical starting point is 90:10 (n-hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl groups absorb, typically around 220 nm.

  • Temperature: Ambient.

Procedure:

  • Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. If a racemic standard is available, prepare a similar solution to determine the retention times of both enantiomers.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Chromatographic Run: Run the HPLC with the specified conditions and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the (S) and potentially the (R) enantiomers. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

G cluster_analysis Chiral HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection separation Chiral Separation (Polysaccharide CSP) hplc_injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis (Peak Integration, e.e. Calculation) detection->data_analysis result Enantiomeric Purity Determination data_analysis->result

Caption: Workflow for the chiral HPLC analysis of this compound.

Significance and Applications

This compound is a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of more complex chiral molecules, including pharmaceuticals and ligands for asymmetric catalysis. The precise stereochemistry of this compound is crucial for its application in stereoselective reactions and for the biological activity of the final products.

References

potential research areas for (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for (S)-2-Amino-3,3-diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol with a unique structural scaffold. Its stereogenic center, combined with the bulky diphenyl moiety and the versatile amino and hydroxyl functional groups, makes it a compelling candidate for a variety of applications in organic synthesis and medicinal chemistry. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural similarity to well-studied compounds like L-phenylalaninol allows for the extrapolation of significant research potential. This guide outlines promising research avenues, supported by generalized experimental protocols and conceptual frameworks, to stimulate further investigation into this high-potential molecule.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for designing synthetic routes, planning purification strategies, and formulating for biological assays.

PropertyValueReference
CAS Number 162118-01-6[1]
Molecular Formula C₁₅H₁₇NO[1]
Molecular Weight 227.31 g/mol [1]
IUPAC Name (2S)-2-amino-3,3-diphenylpropan-1-ol[1]
Purity Typically ≥95%[1]
SMILES OC--INVALID-LINK--C(C1=CC=CC=C1)C2=CC=CC=C2[1]

Potential Research Areas

The unique structure of this compound opens up several promising areas for research and development.

Asymmetric Synthesis and Catalysis

The primary and most immediate research area for this compound is in asymmetric synthesis. Chiral amino alcohols are frequently used as chiral auxiliaries or ligands to control the stereochemical outcome of a chemical reaction.[2][3]

  • As a Chiral Auxiliary: The auxiliary can be temporarily attached to a substrate, directing a reagent to attack from a specific face due to the steric hindrance provided by the bulky diphenyl group.[3] After the desired stereocenter is created, the auxiliary can be cleaved and recycled.[3] This strategy is fundamental for producing enantiomerically pure molecules, which is critical in the pharmaceutical industry.[2]

  • As a Chiral Ligand: The amino and hydroxyl groups can be modified to create bidentate ligands that coordinate with metal catalysts.[3] These chiral metal complexes can then catalyze a wide range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity.

Chiral_Auxiliary_Workflow start Prochiral Substrate attach Attach Auxiliary start->attach auxiliary (S)-2-Amino-3,3- diphenylpropan-1-ol (Chiral Auxiliary) auxiliary->attach intermediate Chiral Intermediate attach->intermediate react Diastereoselective Reaction intermediate->react product_complex Product-Auxiliary Adduct react->product_complex cleave Cleave Auxiliary product_complex->cleave final_product Enantiopure Product cleave->final_product recycle Recycle Auxiliary cleave->recycle recycle->auxiliary

Caption: Workflow for using a chiral auxiliary in asymmetric synthesis.

Scaffold for Novel Therapeutics

The diphenylpropan-1-ol backbone can serve as a versatile scaffold for the development of new therapeutic agents. The amine and alcohol functionalities provide convenient handles for chemical modification to explore structure-activity relationships (SAR).

  • Receptor Ligands: Derivatives of structurally similar compounds, such as 3-amino-3-phenylpropionamide, have shown high affinity for the mu opioid receptor.[4] The unique stereochemistry and bulky nature of the diphenyl groups in this compound could lead to novel ligands with high affinity and selectivity for various G protein-coupled receptors (GPCRs), ion channels, or enzymes. Potential targets could include adenosine, dopamine, or AMPA receptors.[5][6][7]

  • Antimicrobial Agents: Research on related 2-amino-3-phenylpropan-1-ol compounds has demonstrated antimicrobial activity against various bacterial strains.[8] The lipophilicity imparted by the two phenyl rings could enhance membrane interaction and cellular uptake, potentially leading to potent antimicrobial or antifungal agents.

Screening_Workflow start Synthesize Library of This compound Derivatives primary_screen Primary Screening (e.g., Receptor Binding Assay) start->primary_screen hits Initial Hits primary_screen->hits no_hits No Activity primary_screen->no_hits [no] secondary_screen Secondary Screening (Functional Assays) hits->secondary_screen [yes] confirmed_hits Confirmed Hits secondary_screen->confirmed_hits sar Structure-Activity Relationship (SAR) Studies confirmed_hits->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: General workflow for therapeutic candidate screening.

Development of Molecular Probes and Biosensors

The diphenyl scaffold can be functionalized with fluorophores or other reporter groups to create molecular probes. These probes could be designed to selectively bind to specific biomolecules (proteins, nucleic acids), allowing for their detection and visualization in biological systems. The inherent chirality of the molecule could be exploited to develop probes that selectively recognize chiral environments or enantiomers of other molecules.

Experimental Protocols

The following sections provide generalized methodologies for key experiments relevant to the proposed research areas.

General Protocol for Synthesis

Synthesis_Workflow start Diphenylacetone (Starting Material) step1 α-Amination or Functionalization start->step1 intermediate 2-Amino-3,3- diphenylpropanone (Prochiral Ketone) step1->intermediate step2 Asymmetric Reduction (e.g., with Chiral Catalyst) intermediate->step2 product (S)-2-Amino-3,3- diphenylpropan-1-ol step2->product purify Purification (Chromatography/ Crystallization) product->purify final Final Product (>95% ee) purify->final

Caption: Conceptual synthetic workflow for the target molecule.

Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to assess the ability of synthesized derivatives to bind to a specific receptor.

  • Preparation:

    • Culture cells stably expressing the human target receptor (e.g., A1 Adenosine Receptor).[5]

    • Prepare cell membrane homogenates via centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a specific radioligand (e.g., [³H]CCPA for A₁AR).[5]

    • Add varying concentrations of the test compound (derivatives of this compound).

    • Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known non-radioactive ligand).

  • Incubation & Detection:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that inhibits visible microbial growth.[9]

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Culture the target microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

    • Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (inoculum without test compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[9]

    • Optionally, use a spectrophotometer to measure absorbance or add a viability indicator dye (e.g., resazurin) for a colorimetric readout.

Illustrative Data Presentation

To guide future research, hypothetical data for an antimicrobial screening is presented below. This format allows for clear comparison of the activity of different derivatives.

Table: Example Antimicrobial Activity Data (MIC in µg/mL)

CompoundDerivative R-GroupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
1 -H (Parent Compound)>128>128>128
2a -CH₂(4-F-Ph)3264128
2b -CH₂(2,4-diCl-Ph)81632
2c -C(O)CH₃64>12864
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Conclusion and Future Directions

This compound represents a largely untapped resource for chemical and pharmaceutical research. Its rigid, chiral structure makes it an ideal candidate for applications in asymmetric synthesis , either as a recyclable chiral auxiliary or as a scaffold for novel catalytic ligands. Furthermore, its amenability to chemical modification positions it as a promising starting point for drug discovery campaigns , particularly in the search for new receptor ligands and antimicrobial agents.

Future research should focus on:

  • Developing efficient and scalable synthetic routes to access the parent molecule and its derivatives with high enantiopurity.

  • Systematically exploring its utility as a chiral auxiliary and ligand in a broad range of asymmetric transformations.

  • Synthesizing and screening a diverse library of derivatives against various biological targets, including GPCRs, enzymes, and a panel of pathogenic microbes.

  • Conducting computational studies , such as molecular docking, to predict binding modes and guide the rational design of more potent and selective ligands.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable tool in both academic and industrial settings.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-2-Amino-3,3-diphenylpropan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol, also known as (S)-diphenylalaninol, is a chiral β-amino alcohol that serves as a versatile precursor for catalysts and ligands in asymmetric synthesis. Its sterically demanding diphenylmethyl group and the presence of both amino and hydroxyl functionalities allow for the formation of well-defined chiral environments, leading to high enantioselectivity in various chemical transformations. These application notes provide an overview of its use, with a primary focus on the preparation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and its potential application as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes.

Application 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Prochiral Ketones

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] The catalyst is a chiral oxazaborolidine, which is typically generated in situ or pre-formed from a chiral β-amino alcohol, such as this compound, and a borane source.[1][2] The (S)-enantiomer of the amino alcohol typically yields the (R)-enantiomer of the alcohol product.[2]

Reaction Principle

The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. This ternary complex facilitates the stereoselective transfer of a hydride from the borane to one face of the ketone, leading to the formation of a chiral alcohol with high enantiomeric excess.[3]

Data Presentation
Ketone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Acetophenone(R)-1-Phenylethanol9796
Propiophenone(R)-1-Phenyl-1-propanol9597
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9598
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol9895
Cyclopentyl methyl ketone(R)-1-Cyclopentylethanol9291

Note: Data presented is representative of CBS reductions using oxazaborolidine catalysts derived from chiral diphenyl-substituted amino alcohols and may require optimization for the specific catalyst derived from this compound.

Experimental Protocols

Protocol 1: In Situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the convenient generation of the oxazaborolidine catalyst in the reaction mixture, followed by the asymmetric reduction of acetophenone as a model substrate.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (0.1 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add a 1.0 M solution of borane-dimethyl sulfide complex in THF (1.2 mL, 1.2 mmol).

  • Stir the mixture for 1 hour at room temperature to form the active catalyst complex.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (2 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Preparation of a Stable, Solid B-Methylated Oxazaborolidine Catalyst

This protocol details the preparation of a stable, solid B-methylated oxazaborolidine catalyst that can be stored and used in subsequent reactions.

Materials:

  • This compound

  • Methylboronic acid

  • Toluene

  • Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (10 mmol) and methylboronic acid (10 mmol).

  • Add toluene to the flask and heat the mixture to reflux under a nitrogen atmosphere.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the solid B-methylated oxazaborolidine.

  • The solid catalyst can be stored under an inert atmosphere for future use.

Diagrams

CBS_Reduction_Mechanism cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Catalytic Cycle Amino_Alcohol (S)-2-Amino-3,3- diphenylpropan-1-ol Oxazaborolidine Chiral Oxazaborolidine Amino_Alcohol->Oxazaborolidine Borane BH3 Source (e.g., BH3·SMe2) Borane->Oxazaborolidine Catalyst_Borane_Complex Catalyst-Borane Complex Oxazaborolidine->Catalyst_Borane_Complex + BH3 Ternary_Complex Ternary Complex Catalyst_Borane_Complex->Ternary_Complex + Ketone Ketone Prochiral Ketone Ketone->Ternary_Complex Hydride_Transfer Hydride Transfer Ternary_Complex->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product_Complex->Oxazaborolidine Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Mechanism of the CBS Reduction.

CBS_Workflow Start Start In_Situ_Prep In Situ Catalyst Preparation Start->In_Situ_Prep Add_Ketone Add Prochiral Ketone In_Situ_Prep->Add_Ketone Reaction Asymmetric Reduction Add_Ketone->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for CBS Reduction.

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral β-amino alcohols, including this compound, can act as effective ligands in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes.[4] This reaction is a fundamental method for the synthesis of chiral secondary alcohols.[4]

Reaction Principle

The chiral amino alcohol ligand coordinates to the zinc atom, forming a chiral catalyst. This catalyst then coordinates with the aldehyde, creating a chiral environment that directs the addition of the ethyl group from diethylzinc to one face of the aldehyde carbonyl, resulting in the formation of an enantioenriched alcohol.

Data Presentation

Quantitative data for the use of this compound as a ligand in this reaction is not extensively tabulated in the literature. The following table provides representative data for the enantioselective addition of diethylzinc to various aldehydes using other chiral amino alcohol ligands, illustrating the potential of this class of compounds. Optimization would be required to achieve high yields and enantioselectivities with the specific ligand.

Aldehyde SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde(R)-1-Phenyl-1-propanol85-9580-98
4-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol80-9085-95
2-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol80-9288-96
Cinnamaldehyde(R)-1-Phenylpent-1-en-3-ol75-8570-90
Hexanal(R)-Octan-3-ol60-7565-85

Note: Data is representative of reactions using various chiral amino alcohol ligands and serves as a general guideline. Reaction conditions need to be optimized for this compound.

Experimental Protocol

Protocol 3: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a general methodology that can be adapted and optimized for the use of this compound as the chiral ligand.

Materials:

  • This compound

  • Diethylzinc (solution in hexanes or toluene)

  • Benzaldehyde

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (0.1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere at 0 °C, add diethylzinc (1.0 M solution, 3.0 mL, 3.0 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the resulting solution at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Diagrams

Diethylzinc_Addition_Mechanism cluster_catalyst_formation Catalyst Formation cluster_addition_cycle Catalytic Cycle Amino_Alcohol (S)-2-Amino-3,3- diphenylpropan-1-ol Chiral_Zinc_Complex Chiral Zinc-Amino Alcoholate Complex Amino_Alcohol->Chiral_Zinc_Complex Diethylzinc Et2Zn Diethylzinc->Chiral_Zinc_Complex Ternary_Complex Ternary Zinc Complex Chiral_Zinc_Complex->Ternary_Complex + Aldehyde Aldehyde Aldehyde Aldehyde->Ternary_Complex Ethyl_Transfer Ethyl Group Transfer Ternary_Complex->Ethyl_Transfer Product_Complex Zinc Alkoxide Product Complex Ethyl_Transfer->Product_Complex Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Mechanism of Diethylzinc Addition.

Diethylzinc_Workflow Start Start Ligand_Activation Ligand-Diethylzinc Complex Formation Start->Ligand_Activation Add_Aldehyde Add Aldehyde Ligand_Activation->Add_Aldehyde Reaction Enantioselective Addition Add_Aldehyde->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for Diethylzinc Addition.

References

Application Notes and Protocols for (S)-2-Amino-3,3-diphenylpropan-1-ol as a Chiral Auxiliary Precursor in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol, a chiral amino alcohol derived from phenylalanine, serves as a valuable precursor for the synthesis of robust chiral auxiliaries for asymmetric aldol reactions. While not typically employed directly, its conversion into a rigid heterocyclic system, such as an oxazolidinone, provides a highly effective scaffold for stereocontrol in carbon-carbon bond formation. This approach is central to the widely utilized Evans aldol methodology, which is renowned for its high levels of diastereoselectivity and predictable stereochemical outcomes.

This document outlines the synthesis of a chiral oxazolidinone auxiliary from this compound, its subsequent acylation, and a detailed protocol for its application in asymmetric aldol reactions. The procedures are based on well-established principles for Evans-type auxiliaries and are intended to provide a practical guide for researchers in organic synthesis and drug development.

Synthesis and Acylation of the Chiral Auxiliary

The first step involves the conversion of the amino alcohol into a chiral oxazolidinone. This is typically achieved by reaction with phosgene or a phosgene equivalent, such as diethyl carbonate. The resulting oxazolidinone is then acylated to attach the desired propionyl group, which will subsequently form the enolate for the aldol reaction.

Protocol 1: Synthesis of (S)-4,4-diphenyl-2-oxazolidinone
  • To a solution of this compound in a suitable solvent (e.g., toluene), add an equimolar amount of diethyl carbonate and a catalytic amount of a strong base (e.g., sodium methoxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the (S)-4,4-diphenyl-2-oxazolidinone.

Protocol 2: N-Propionylation of (S)-4,4-diphenyl-2-oxazolidinone

A common method for N-acylation involves the use of a strong base and an acyl chloride.[1]

  • Dissolve the (S)-4,4-diphenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add one equivalent of n-butyllithium (n-BuLi) and stir the mixture for 30 minutes at -78 °C.

  • Add one equivalent of propionyl chloride dropwise and continue stirring at -78 °C for one hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-propionyl oxazolidinone by column chromatography.

An alternative, milder acylation can be performed using propionic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

Asymmetric Aldol Reaction

The core of the application is the diastereoselective aldol reaction of the N-propionyl oxazolidinone with an aldehyde. This reaction typically proceeds through a boron enolate to ensure high levels of stereocontrol, yielding the syn-aldol product.[3][4]

Protocol 3: Asymmetric Aldol Reaction
  • Dissolve the N-propionyl-(S)-4,4-diphenyl-2-oxazolidinone in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere.

  • Add 1.1 equivalents of di-n-butylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of 1.2 equivalents of a hindered amine base, such as diisopropylethylamine (DIPEA). Stir the mixture at -78 °C for 30-60 minutes to facilitate the formation of the Z-enolate.

  • Add 1.5 equivalents of the desired aldehyde (e.g., isobutyraldehyde) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude aldol adduct by column chromatography.

Cleavage of the Chiral Auxiliary

After the aldol reaction, the chiral auxiliary can be cleaved to yield the desired β-hydroxy carboxylic acid, β-hydroxy ester, or primary alcohol, and the auxiliary can often be recovered for reuse.[5]

Protocol 4: Hydrolytic Cleavage to the β-Hydroxy Carboxylic Acid
  • Dissolve the aldol adduct in a mixture of THF and water.

  • Cool the solution to 0 °C and add an excess of 30% hydrogen peroxide, followed by an aqueous solution of lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with hydrochloric acid (HCl) and extract the β-hydroxy carboxylic acid with an organic solvent.

  • Dry the organic extracts and remove the solvent to yield the final product.

Data Presentation

The use of phenylalaninol-derived oxazolidinones in asymmetric aldol reactions consistently provides high yields and excellent diastereoselectivities for the syn-adduct. The bulky diphenyl group in the proposed auxiliary is expected to enhance facial shielding of the enolate, leading to high levels of stereocontrol.

Aldehyde SubstrateProduct ConfigurationDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehydesyn>98:285-95
Benzaldehydesyn>95:580-90
Acetaldehydesyn>97:382-92
Crotonaldehydesyn>95:575-85

Note: The data presented in this table are representative values based on analogous systems and are intended to provide an expectation of the performance of the (S)-4,4-diphenyl-2-oxazolidinone auxiliary.

Visualizations

experimental_workflow cluster_synthesis Auxiliary Synthesis & Acylation cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage & Recovery start (S)-2-Amino-3,3- diphenylpropan-1-ol aux (S)-4,4-diphenyl- 2-oxazolidinone start->aux Diethyl Carbonate, NaOCH3 acyl_aux N-Propionyl Auxiliary aux->acyl_aux Propionyl Chloride, n-BuLi enolate Boron Enolate Formation acyl_aux->enolate Bu2BOTf, DIPEA aldol Aldol Adduct enolate->aldol Aldehyde, -78 °C product β-Hydroxy Carboxylic Acid aldol->product LiOH, H2O2 recovered_aux Recovered Auxiliary aldol->recovered_aux LiOH, H2O2

Caption: Experimental workflow for the use of this compound as a chiral auxiliary precursor.

Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.

Disclaimer: The protocols provided are based on established chemical literature for similar chiral auxiliaries. Researchers should adapt and optimize these procedures for their specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Alkylation Reactions Utilizing (S)-2-Amino-3,3-diphenylpropan-1-ol Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a general protocol for the use of a chiral oxazolidinone auxiliary derived from (S)-2-amino-3,3-diphenylpropan-1-ol in asymmetric alkylation reactions. This chiral auxiliary, (S)-4,4-diphenyl-1,3-oxazolidin-2-one, is a valuable tool for the stereoselective synthesis of α-substituted carboxylic acid derivatives, which are key intermediates in pharmaceutical and natural product synthesis.

Introduction

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction that establishes a new stereocenter. The use of chiral auxiliaries, such as oxazolidinones popularized by David A. Evans, is a robust and reliable strategy to control the stereochemical outcome of these reactions. The chiral auxiliary is temporarily incorporated into an achiral substrate, directs the alkylation to one face of the enolate, and is subsequently removed to yield the desired enantiomerically enriched product.

The (S)-4,4-diphenyl-1,3-oxazolidin-2-one auxiliary, derived from this compound, offers a sterically demanding environment that can lead to high levels of diastereoselectivity in alkylation reactions. The bulky diphenyl group effectively shields one face of the corresponding N-acyl enolate, directing the approach of the electrophile to the opposite face.

General Workflow

The overall process for asymmetric alkylation using the (S)-4,4-diphenyl-1,3-oxazolidin-2-one auxiliary involves three key steps:

  • Acylation: The chiral auxiliary is acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding N-acyl oxazolidinone.

  • Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated with a strong base to form a chiral enolate, which then reacts with an alkylating agent (electrophile).

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to afford the chiral carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered.

Experimental Protocols

Protocol 1: Synthesis of (S)-4,4-diphenyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from this compound.

Materials:

  • This compound

  • Phosgene (or a phosgene equivalent such as triphosgene or diethyl carbonate)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 equiv) and a suitable base (2.2 equiv) in an anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosgene or a phosgene equivalent (1.1 equiv) in the same solvent to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-4,4-diphenyl-1,3-oxazolidin-2-one.

Protocol 2: General Procedure for Asymmetric Alkylation

This protocol outlines the general steps for the acylation of the chiral auxiliary and the subsequent diastereoselective alkylation.

Step 2a: Acylation of (S)-4,4-diphenyl-1,3-oxazolidin-2-one

  • To a solution of (S)-4,4-diphenyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equiv) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash chromatography.

Step 2b: Diastereoselective Alkylation

  • Dissolve the N-acyl-(S)-4,4-diphenyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv).

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol provides a common method for the removal of the oxazolidinone auxiliary to yield the corresponding carboxylic acid.

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3.

  • Extract the carboxylic acid product with ethyl acetate.

  • The chiral auxiliary can often be recovered from the aqueous layer by extraction with an appropriate solvent after basification.

  • Dry the organic extracts of the product over anhydrous sodium sulfate and concentrate to yield the chiral carboxylic acid.

Data Presentation

EntryChiral AuxiliaryElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
1(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA92>99:1
2(S)-4-isopropyl-2-oxazolidinoneEthyl iodideNaHMDS53-
3(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromideLDA92>99:1
4(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaHMDS-98:2

Data is sourced from analogous systems and is intended to be illustrative.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Auxiliary Synthesis cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage A (S)-2-Amino-3,3- diphenylpropan-1-ol B (S)-4,4-diphenyl- 1,3-oxazolidin-2-one A->B Phosgene or equivalent C N-Acyl-(S)-4,4-diphenyl- 1,3-oxazolidin-2-one B->C Acylation (RCOCl) D Chiral Enolate C->D Deprotonation (LDA/NaHMDS) E Alkylated Product D->E Alkylation (R'-X) F Chiral Carboxylic Acid E->F Hydrolysis (LiOH/H2O2) G Recovered Auxiliary E->G

Caption: General workflow for asymmetric alkylation.

Stereochemical Model

Caption: Model for diastereoselectivity.

Note: The DOT script for the stereochemical model is a conceptual representation. A chemical drawing software would be required to generate an accurate structural image for the 'chelate' node.

Application of (S)-2-Amino-3,3-diphenylpropan-1-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3,3-diphenylpropan-1-ol and its derivatives have emerged as powerful chiral auxiliaries and organocatalysts in the field of asymmetric synthesis, playing a crucial role in the stereoselective construction of complex molecules, including key intermediates for various pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this versatile compound and its analogues in key synthetic transformations.

Overview of Applications

This compound, often referred to as (S)-diphenylprolinol, and its silyl ether derivatives are highly effective organocatalysts for a range of asymmetric reactions. The bulky diphenylmethyl group provides a significant steric hindrance that effectively controls the stereochemical outcome of reactions, leading to high levels of enantioselectivity.

Key applications in pharmaceutical synthesis include:

  • Asymmetric Michael Additions: Catalyzing the conjugate addition of aldehydes and nitroalkanes to α,β-unsaturated compounds, yielding chiral 1,4-dicarbonyls or γ-nitro carbonyl compounds. These products are valuable precursors for various pharmaceuticals.

  • Asymmetric Aldol Reactions: Facilitating the enantioselective and diastereoselective cross-aldol reaction between aldehydes, a fundamental carbon-carbon bond-forming reaction in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

  • Synthesis of Chiral Amines: Acting as a chiral auxiliary in the synthesis of enantiomerically pure amines, which are prevalent structural motifs in a vast number of pharmaceuticals.[1][2][3]

These reactions have been successfully applied in the synthesis of key building blocks for a range of therapeutics, including HIV protease inhibitors like Darunavir and Amprenavir, and drugs targeting the central nervous system such as Baclofen and Pregabalin.

Quantitative Data Presentation

The following tables summarize the quantitative data for representative asymmetric reactions catalyzed by (S)-diphenylprolinol and its derivatives.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

CatalystAldehydeNitroalkeneSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol TMS EtherPropanalβ-NitrostyreneHexane059594:698
(S)-Diphenylprolinol TMS EtherButanalβ-NitrostyreneHexane0128895:599
(S)-Diphenylprolinol TMS EtherIsovaleraldehydeβ-NitrostyreneHexane0248593:797

Data sourced from studies on diphenylprolinol silyl ether catalyzed reactions.

Table 2: Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Aldehydes

CatalystNitroalkaneα,β-Unsaturated AldehydeSolventAdditiveTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol TMS EtherNitromethaneCinnamaldehydeMethanolBenzoic AcidRT488598
(S)-Diphenylprolinol TMS EtherNitroethaneCinnamaldehydeMethanolBenzoic AcidRT727897 (syn)
(S)-Diphenylprolinol TMS EtherNitromethaneCrotonaldehydeMethanolBenzoic AcidRT487596

This methodology has been applied in the synthesis of therapeutically useful compounds such as baclofen and pregabalin.[4][5]

Table 3: Asymmetric Cross-Aldol Reaction for HIV Protease Inhibitor Intermediate

CatalystAldehyde 1Aldehyde 2Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric RatioEnantiomeric Excess (ee, %)
(S)-DiphenylprolinolPolymeric ethyl glyoxylateAldehyde 2 3THF2017~8594:695

This reaction is a key step in an efficient synthesis of a building block for HIV protease inhibitors.[6]

Experimental Protocols

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol is a representative example for the reaction catalyzed by a silyl ether derivative of (S)-diphenylprolinol.

Catalyst Preparation (Trimethylsilyl Ether Derivative): To a solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.). Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with CH2Cl2, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude silyl ether catalyst can be purified by column chromatography.[7]

Catalytic Reaction: To a vial charged with the (S)-diphenylprolinol silyl ether catalyst (e.g., 10-20 mol%), add the nitroalkene (1.0 eq.) and the solvent (e.g., hexane or CH2Cl2). Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde (1.5-2.0 eq.) dropwise to the mixture. Stir the reaction for the time indicated by TLC analysis (typically 5-24 hours). After completion, the reaction is quenched by the addition of aqueous 1N HCl. The organic materials are then extracted with an appropriate solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired Michael adduct.[8]

General Procedure for Asymmetric Cross-Aldol Reaction

This protocol is based on the synthesis of a key intermediate for HIV protease inhibitors.

A mixture of water and ethyl glyoxylate in toluene is stirred to form polymeric ethyl glyoxylate. (S)-diphenylprolinol (3 mol %) and THF are then added to the reaction mixture. The second aldehyde is added slowly dropwise to the reaction mixture at 20 °C. After stirring for 17 hours at 20 °C, the reaction mixture is poured into a 20% NaCl aqueous solution and the layers are separated. The organic layer is then processed for subsequent transformations, which include reduction and cyclization steps to yield the final building block.[6]

Diagrams

Logical Workflow for Asymmetric Catalysis

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction start Start: (S)-Diphenylprolinol reagents Silylating Agent (e.g., TMSCl) Base (e.g., Et3N) reaction_prep Silylation Reaction start->reaction_prep reagents->reaction_prep purification_prep Purification reaction_prep->purification_prep catalyst Silyl Ether Catalyst purification_prep->catalyst catalyst_input Catalyst catalyst->catalyst_input reaction Asymmetric Michael Addition catalyst_input->reaction substrates Substrates (e.g., Aldehyde, Nitroalkene) substrates->reaction workup Reaction Workup reaction->workup purification Purification workup->purification product Chiral Product purification->product

Caption: General workflow for asymmetric catalysis using a silyl-protected (S)-diphenylprolinol catalyst.

Signaling Pathway: Mechanism of HIV Protease Inhibitors

HIV_Protease_Inhibition HIV_RNA HIV RNA Ribosome Host Cell Ribosome HIV_RNA->Ribosome Translation Gag_Pol Gag-Pol Polyprotein (non-functional) Ribosome->Gag_Pol HIV_Protease HIV Protease Enzyme Gag_Pol->HIV_Protease Cleavage by Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Forms Functional_Proteins Functional Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Functional_Proteins Structural_Proteins Structural Viral Proteins (e.g., Capsid, Matrix) HIV_Protease->Structural_Proteins Protease_Inhibitor Protease Inhibitor (e.g., Darunavir, Amprenavir) Protease_Inhibitor->HIV_Protease Inhibits Assembly Viral Assembly Functional_Proteins->Assembly Structural_Proteins->Assembly Mature_Virion Mature, Infectious Virion Assembly->Mature_Virion

Caption: HIV protease inhibitors block the cleavage of the Gag-Pol polyprotein, preventing viral maturation.[4][9][10][11][12][13][14]

Signaling Pathway: Mechanism of Baclofen

Baclofen_Mechanism Baclofen Baclofen GABA_B_Receptor GABA-B Receptor (Metabotropic) Baclofen->GABA_B_Receptor Activates G_Protein G-protein GABA_B_Receptor->G_Protein Activates Ca_Channel Voltage-gated Ca2+ Channel (Presynaptic) G_Protein->Ca_Channel Inhibits K_Channel K+ Channel (Postsynaptic) G_Protein->K_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Reduces K_Efflux K+ Efflux K_Channel->K_Efflux Increases Neurotransmitter_Release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Decreases Neural_Inhibition Neural Inhibition & Muscle Relaxation Neurotransmitter_Release->Neural_Inhibition Hyperpolarization Postsynaptic Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Neural_Inhibition

Caption: Baclofen activates GABA-B receptors, leading to reduced neurotransmitter release and postsynaptic hyperpolarization.[15][16][17]

Signaling Pathway: Mechanism of Pregabalin

Pregabalin_Mechanism cluster_channel Presynaptic Terminal Pregabalin Pregabalin Alpha2_Delta α2-δ Subunit Pregabalin->Alpha2_Delta Binds to VGCC Voltage-Gated Ca2+ Channel (Presynaptic) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Reduces Alpha2_Delta->VGCC Modulates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Decreases Neuronal_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability

Caption: Pregabalin binds to the α2-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[1][3][6][18][19]

References

Application Notes and Protocols for Diastereoselective Synthesis Using (S)-2-Amino-3,3-diphenylpropan-1-ol and Related Chiral β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral β-amino alcohol, a class of compounds widely recognized for their utility as chiral ligands and auxiliaries in asymmetric synthesis. The presence of both a hydroxyl and an amino group allows for the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. One of the most prominent applications of chiral β-amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of enantioenriched secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

While specific, detailed protocols for the use of this compound are not extensively documented in readily available literature, the following application notes provide a comprehensive overview and detailed protocols for a closely related and well-studied application: the enantioselective addition of diethylzinc to aldehydes, catalyzed by a representative chiral β-amino alcohol. The principles and procedures outlined here serve as a robust guide for employing this compound and other similar chiral amino alcohols in such transformations.

Application: Catalytic Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. In the absence of a chiral catalyst, the reaction yields a racemic mixture of the secondary alcohol product. Chiral β-amino alcohols can catalyze this reaction to produce one enantiomer of the alcohol in high excess. The general reaction is depicted below:

Reaction Scheme

The catalyst, formed in situ from the chiral amino alcohol and the organozinc reagent, creates a chiral pocket around the aldehyde, directing the approach of the alkyl group from the organozinc reagent to one of the two enantiotopic faces of the carbonyl group.

Data Presentation

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a chiral β-amino alcohol. The data is representative of the high yields and enantioselectivities that can be achieved with this class of catalysts.

EntryAldehydeProductYield (%)e.e. (%)
1Benzaldehyde(S)-1-Phenyl-1-propanol95>98
24-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol9297
32-Naphthaldehyde(S)-1-(Naphthalen-2-yl)-1-propanol9695
4Cinnamaldehyde(S)-1-Phenylpent-1-en-3-ol8592
5Cyclohexanecarboxaldehyde(S)-1-Cyclohexyl-1-propanol9096
Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol describes a general method for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol such as this compound.

Materials:

  • This compound (or other chiral β-amino alcohol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral β-amino alcohol (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (2 mL) and stir until the amino alcohol is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol) dropwise to the solution of the chiral ligand.

    • Stir the resulting solution at 0 °C for 30 minutes.

  • Reaction:

    • To the catalyst solution, add the aldehyde (1.0 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Upon completion of the reaction, quench by the slow, dropwise addition of 1 M HCl (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure secondary alcohol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve chiral amino alcohol in anhydrous toluene prep2 Cool to 0 °C prep1->prep2 prep3 Add diethylzinc dropwise prep2->prep3 prep4 Stir for 30 min at 0 °C prep3->prep4 react1 Add aldehyde dropwise at 0 °C prep4->react1 Catalyst solution react2 Stir at 0 °C (2-12 h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with 1 M HCl react3->workup1 Reaction complete workup2 Extract with Et₂O or EtOAc workup1->workup2 workup3 Wash with NaHCO₃ and brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 analysis1 Determine e.e. by chiral HPLC/GC workup5->analysis1 Pure product G catalyst Chiral Zinc Alkoxide (Catalyst) intermediate1 Chiral Catalyst-Aldehyde Complex catalyst->intermediate1 + Aldehyde aldehyde Aldehyde (R'CHO) aldehyde->intermediate1 diethylzinc Diethylzinc (Et₂Zn) intermediate2 Transition State diethylzinc->intermediate2 intermediate1->intermediate2 + Diethylzinc product_complex Zinc Alkoxide Product Complex intermediate2->product_complex Ethyl Transfer product_complex->catalyst Ligand Exchange product Chiral Alcohol (Product) product_complex->product Work-up

Application Notes and Protocols for Stereocontrol with (S)-2-Amino-3,3-diphenylpropan-1-ol Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol is a valuable chiral building block in asymmetric synthesis. Its utility primarily lies in its conversion to the corresponding chiral oxazolidinone auxiliary, specifically (4S)-4-(diphenylmethyl)-2-oxazolidinone. This auxiliary provides a robust and predictable method for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, most notably in asymmetric alkylations and aldol additions. The bulky diphenylmethyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate intermediate, leading to high levels of diastereoselectivity in the products. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this chiral auxiliary.

Principle of Stereocontrol

The high degree of stereocontrol exerted by the (4S)-4-(diphenylmethyl)-2-oxazolidinone auxiliary is attributed to the formation of a rigid, chelated (Z)-enolate intermediate. The large diphenylmethyl substituent sterically directs the approach of the electrophile to the face opposite to it, resulting in a highly predictable stereochemical outcome.

In asymmetric alkylation , deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a chelated (Z)-enolate. The subsequent alkylation occurs from the less hindered face, leading to the formation of one diastereomer in significant excess.

In asymmetric aldol reactions , the formation of a boron enolate using reagents like dibutylboron triflate (Bu₂BOTf) and a hindered base also proceeds through a chair-like Zimmerman-Traxler transition state. The bulky substituent on the auxiliary occupies a pseudo-equatorial position, forcing the aldehyde substituent into an equatorial orientation to minimize 1,3-diaxial interactions. This arrangement dictates the syn stereochemistry of the aldol adduct.

Data Presentation

Table 1: Asymmetric Alkylation of N-Propionyl-(4S)-4-(diphenylmethyl)-2-oxazolidinone
Electrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)
Allyl iodideNaN(TMS)₂98:261-77
Benzyl bromideLDA>99:1~90
Methyl iodideNaHMDS94:6~85
Table 2: Asymmetric Aldol Addition of N-Propionyl-(4S)-4-(diphenylmethyl)-2-oxazolidinone
Aldehyde (R'CHO)Diastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde>99:180-90[1]
Benzaldehyde>99:185[1]
Propionaldehyde97:375[1]

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-(diphenylmethyl)-2-oxazolidinone from this compound

This protocol describes the preparation of the chiral auxiliary from its parent amino alcohol.

Materials:

  • This compound

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the base.

  • Slowly add diethyl carbonate or a solution of the phosgene equivalent at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford pure (4S)-4-(diphenylmethyl)-2-oxazolidinone.

Protocol 2: Asymmetric Alkylation of an N-Acyl-(4S)-4-(diphenylmethyl)-2-oxazolidinone

This protocol details a general procedure for the diastereoselective alkylation of an N-acylated auxiliary.[2]

Materials:

  • N-Acyl-(4S)-4-(diphenylmethyl)-2-oxazolidinone (e.g., N-propionyl derivative)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) solution in THF

  • Alkylating agent (e.g., allyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acyl-(4S)-4-(diphenylmethyl)-2-oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the base (e.g., NaHMDS solution) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.[2]

Protocol 3: Boron-Mediated Asymmetric Aldol Reaction

This protocol describes a typical procedure for a highly syn-selective aldol reaction.[1]

Materials:

  • N-Propionyl-(4S)-4-(diphenylmethyl)-2-oxazolidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7), Methanol

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the N-propionyl-(4S)-4-(diphenylmethyl)-2-oxazolidinone in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add diisopropylethylamine, followed by the dropwise addition of dibutylboron triflate. Stir for 30-60 minutes at -78 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir at -78 °C for approximately 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the auxiliary to yield the chiral carboxylic acid. Other cleavage methods can yield alcohols, aldehydes, or esters.

Materials:

  • Alkylated or aldol adduct product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the adduct in a mixture of THF and water (typically 4:1).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired chiral carboxylic acid product with an organic solvent.

  • Dry the organic layer containing the product and concentrate to yield the final product.

Visualizations

Signaling Pathways and Experimental Workflows

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of N-Acyl Auxiliary cluster_reaction Asymmetric Alkylation cluster_cleavage Cleavage and Recovery Auxiliary (S)-2-Amino-3,3- diphenylpropan-1-ol N_Acyl_Aux N-Propionyl-(4S)-4- (diphenylmethyl)-2-oxazolidinone Auxiliary->N_Acyl_Aux Acylation Acyl_Source Acyl Source (e.g., Propionyl Chloride) Acyl_Source->N_Acyl_Aux Enolate (Z)-Enolate Formation (Base, -78 °C) N_Acyl_Aux->Enolate Alkylation Alkylation (Electrophile, R-X) Enolate->Alkylation Product_Aux Alkylated Product (with Auxiliary) Alkylation->Product_Aux Cleavage Hydrolytic Cleavage (LiOH, H₂O₂) Product_Aux->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for Asymmetric Alkylation using the Chiral Auxiliary.

Aldol_Reaction_Mechanism N_Acyl_Oxazolidinone N-Propionyl-(4S)-4- (diphenylmethyl)-2-oxazolidinone Z_Enolate Boron (Z)-Enolate N_Acyl_Oxazolidinone->Z_Enolate Bu₂BOTf, DIPEA Transition_State Chair-like Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct Stereoselective C-C bond formation

Caption: Mechanism of the Diastereoselective Aldol Reaction.

Caption: Model for Stereocontrol by the Chiral Auxiliary.

References

Application Notes and Protocols for Large-Scale Synthesis of Chiral Amines Using (S)-2-Amino-3,3-diphenylpropan-1-ol Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the pharmaceutical industry, with the stereochemistry of these compounds often being critical to their biological activity and safety profiles. The large-scale, enantioselective synthesis of these molecules remains a significant challenge. This document provides detailed application notes and protocols for the synthesis of chiral amines via the asymmetric reduction of prochiral imines. This method utilizes a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) catalyst, derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol. This precursor is a close structural analog to (S)-2-amino-3,3-diphenylpropan-1-ol, and the principles outlined herein are directly applicable for catalysts derived from similar chiral amino alcohols.

The CBS reduction is a robust and highly selective method that has been successfully implemented on an industrial scale for the synthesis of various pharmaceutical intermediates.[1][2] The reaction typically employs a borane source as the reducing agent and a catalytic amount of the chiral oxazaborolidine, which ensures high enantioselectivity.[3][4]

Catalyst Preparation and Reaction Mechanism

The active catalyst is a chiral oxazaborolidine, which is prepared from the condensation of a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, with a borane source. The catalyst can be prepared in situ or isolated as a stable compound.

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent. In this complex, the Lewis acidic boron atom of the catalyst coordinates to the nitrogen of the imine, while the borane is activated by the Lewis basic nitrogen of the catalyst. This coordination creates a rigid, sterically defined transition state that directs the hydride transfer from the borane to one of the enantiotopic faces of the imine, resulting in a highly enantiomerically enriched amine.

Data Presentation

The following tables summarize the quantitative data for the asymmetric reduction of various prochiral imines to their corresponding chiral amines using the (S)-diphenylprolinol-derived CBS catalyst and borane.

Table 1: Asymmetric Reduction of Acyclic Imines

EntryImine Substrate (R1-C(=NR3)-R2)Chiral Amine ProductYield (%)ee (%)
1R1=Ph, R2=Me, R3=Bn(S)-N-Benzyl-1-phenylethanamine9597
2R1=Ph, R2=Et, R3=Bn(S)-N-Benzyl-1-phenylpropan-1-amine9296
3R1=p-Tol, R2=Me, R3=Bn(S)-N-Benzyl-1-(p-tolyl)ethanamine9498
4R1=o-Tol, R2=Me, R3=Bn(S)-N-Benzyl-1-(o-tolyl)ethanamine9095
5R1=Ph, R2=CF3, R3=Bn(S)-N-Benzyl-1-phenyl-2,2,2-trifluoroethanamine8591

Table 2: Asymmetric Reduction of Cyclic Imines

EntryImine SubstrateChiral Amine ProductYield (%)ee (%)
12-Methyl-3,4-dihydro-2H-pyrrole(S)-2-Methylpyrrolidine8896
22-Propyl-3,4,5,6-tetrahydropyridine(S)-2-Propylpiperidine ((S)-Coniine)90>98
31-Methyl-3,4-dihydroisoquinoline(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline9399
42-Phenyl-3,4,5,6-tetrahydropyridine(S)-2-Phenylpiperidine8594
52-Butyl-3,4-dihydro-2H-pyrrole(S)-2-Butylpyrrolidine8795

Experimental Protocols

Protocol 1: Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst (1 M in Toluene)

This protocol describes the preparation of the catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol.

Materials:

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol

  • Methylboronic acid

  • Toluene

  • Dean-Stark apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (1 equivalent) and methylboronic acid (1 equivalent).

  • Add dry toluene to the flask to achieve a final catalyst concentration of approximately 1 M.

  • Heat the mixture to reflux under an inert atmosphere. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The resulting toluene solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst is ready for use. For long-term storage, keep the solution under an inert atmosphere.

Protocol 2: Large-Scale Asymmetric Reduction of N-(1-phenylethylidene)benzylamine

This protocol details the synthesis of (S)-N-Benzyl-1-phenylethanamine on a larger scale.

Materials:

  • N-(1-phenylethylidene)benzylamine (imine)

  • (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 5 mol%)

  • Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF) (1.0-1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup:

  • Set up a multi-neck, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and an inlet for inert gas. Ensure the system is thoroughly dried.

  • Under a constant flow of nitrogen, charge the reactor with the (S)-2-Methyl-CBS-oxazaborolidine solution (5 mol%).

  • Add anhydrous THF to the reactor.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add the borane-dimethyl sulfide complex or borane-THF complex (1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature. Stir the mixture for 15-30 minutes to allow for catalyst-borane complex formation.

Imine Addition and Reaction: 6. In a separate vessel, dissolve the N-(1-phenylethylidene)benzylamine (1 equivalent) in anhydrous THF. 7. Add the imine solution dropwise to the reactor via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. 8. After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC). The reaction is typically complete within 2-6 hours.

Work-up and Purification: 9. Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0-5 °C to decompose the excess borane. 10. Allow the mixture to warm to room temperature and then slowly add 2 M HCl to hydrolyze the borate esters. 11. Stir the mixture for 30-60 minutes. 12. Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. 13. Wash the organic layer with water and then brine. 14. To recover the chiral amine product, basify the aqueous layer with a NaOH solution until the pH is >12. 15. Extract the aqueous layer with ethyl acetate (3 x volume). 16. Combine the organic extracts, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude chiral amine. 17. The crude product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride salt) to yield the highly enantiomerically pure (S)-N-Benzyl-1-phenylethanamine.

Mandatory Visualizations

Catalyst_Preparation cluster_reactants Reactants cluster_process Process cluster_product Product amino_alcohol (S)-α,α-diphenyl-2- pentylidinemethanol reaction Condensation in Toluene (Azeotropic removal of water) amino_alcohol->reaction boronic_acid Methylboronic Acid boronic_acid->reaction catalyst (S)-2-Methyl-CBS-oxazaborolidine reaction->catalyst Yields

Caption: Preparation of the CBS Catalyst.

Catalytic_Cycle catalyst CBS Catalyst (Oxazaborolidine) complex Catalyst-Borane Complex catalyst->complex + BH3 borane BH3 Source transition_state Ternary Complex (Transition State) complex->transition_state imine Prochiral Imine imine->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration product Chiral Amine product_complex->product Release

Caption: Catalytic Cycle of CBS Reduction.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation reactor_prep Reactor Setup (Dry, Inert Atmosphere) catalyst_charge Charge Catalyst and Solvent (THF) reactor_prep->catalyst_charge cooling1 Cool to 0-5 °C catalyst_charge->cooling1 borane_add Add Borane Source cooling1->borane_add imine_add Slow Addition of Imine borane_add->imine_add imine_prep Prepare Imine Solution imine_prep->imine_add reaction Reaction Monitoring (TLC/GC/HPLC) imine_add->reaction quench Quench with Methanol reaction->quench hydrolysis Acidic Hydrolysis (HCl) quench->hydrolysis extraction1 Phase Separation hydrolysis->extraction1 basification Basify Aqueous Layer (NaOH) extraction1->basification extraction2 Product Extraction (Ethyl Acetate) basification->extraction2 drying Drying and Concentration extraction2->drying purification Purification (Distillation/Crystallization) drying->purification

Caption: Large-Scale Synthesis Workflow.

References

Application Notes & Protocols: Covalent Attachment of (S)-2-Amino-3,3-diphenylpropan-1-ol to a Silica Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the covalent immobilization of the chiral amino alcohol, (S)-2-Amino-3,3-diphenylpropan-1-ol, onto a silica gel substrate. The protocol is designed to be a reliable method for preparing solid-supported chiral catalysts or for use in chiral stationary phases for chromatography. The described methodology involves a two-step process: first, the functionalization of the silica surface with an isocyanate linker, followed by the coupling of the chiral amino alcohol via a stable urea linkage.

Experimental Protocols

This section outlines the detailed methodologies for the preparation of the functionalized silica substrate and the subsequent attachment of this compound.

Part 1: Activation of Silica Gel

To enhance the reactivity of the silica substrate, a pre-activation step is performed to increase the density of surface silanol (Si-OH) groups.

Materials:

  • Silica gel (spherical, 100 Å pore size, 40-75 μm particle size)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Methanol

  • Drying oven

  • Reflux apparatus

Procedure:

  • Suspend 50 g of silica gel in 250 mL of 6 M HCl.

  • Heat the suspension to reflux and maintain for 4 hours with gentle stirring.

  • Allow the mixture to cool to room temperature.

  • Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH ~7).

  • Wash the silica gel with 200 mL of methanol.

  • Dry the activated silica gel in an oven at 120°C for 24 hours under vacuum.

  • Store the activated silica gel in a desiccator until use.

Part 2: Functionalization of Activated Silica Gel with 3-Isocyanatopropyltriethoxysilane

This protocol describes the covalent attachment of an isocyanate linker to the activated silica surface.

Materials:

  • Activated silica gel (from Part 1)

  • 3-Isocyanatopropyltriethoxysilane

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

  • Sintered glass funnel

Procedure:

  • Place 20 g of activated silica gel into a 500 mL Schlenk flask and dry under vacuum at 150°C for 6 hours.

  • Allow the flask to cool to room temperature under a nitrogen or argon atmosphere.

  • Add 200 mL of anhydrous toluene to the flask via cannula transfer.

  • Slowly add 10 mL of 3-isocyanatopropyltriethoxysilane to the silica suspension under inert atmosphere with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours under a nitrogen atmosphere.

  • Cool the suspension to room temperature.

  • Filter the functionalized silica gel using a sintered glass funnel under an inert atmosphere.

  • Wash the isocyanate-functionalized silica with 3 x 100 mL of anhydrous toluene and then 2 x 100 mL of anhydrous diethyl ether.

  • Dry the isocyanate-functionalized silica gel under high vacuum for 12 hours.

  • Store the product under a dry, inert atmosphere.

Part 3: Attachment of this compound

This final step involves the coupling of the chiral amino alcohol to the isocyanate-functionalized silica to form a stable urea linkage.

Materials:

  • Isocyanate-functionalized silica gel (from Part 2)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

  • Sintered glass funnel

Procedure:

  • In a 250 mL Schlenk flask under a nitrogen atmosphere, suspend 10 g of isocyanate-functionalized silica gel in 100 mL of anhydrous DCM.

  • In a separate flask, dissolve 2.5 g of this compound in 50 mL of anhydrous DCM.

  • Slowly add the solution of the chiral amino alcohol to the stirred silica suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[1]

  • Filter the resulting solid product using a sintered glass funnel.

  • Wash the product sequentially with 3 x 50 mL of DCM, 2 x 50 mL of methanol, and 2 x 50 mL of diethyl ether to remove any unreacted starting material.

  • Dry the final product, this compound functionalized silica, under high vacuum for 24 hours.

  • The final material should be stored in a desiccator.

Data Presentation

The following tables summarize typical quantitative data obtained during the functionalization and immobilization process. The values are based on literature reports for similar systems and serve as a benchmark for successful synthesis.

Table 1: Characterization of Isocyanate-Functionalized Silica Gel

ParameterMethodTypical Value
Isocyanate LoadingElemental Analysis (N%)0.8 - 1.2 mmol/g
Thermogravimetric Analysis (TGA)Weight loss corresponding to the organic linker
Surface Area (BET)N₂ Physisorption250 - 350 m²/g
Pore VolumeN₂ Physisorption0.6 - 0.8 cm³/g

Table 2: Characterization of this compound Functionalized Silica

ParameterMethodTypical Value
Ligand LoadingElemental Analysis (N%)1.5 - 2.0 mmol/g (increase from isocyanate-functionalized silica)
Reaction YieldCalculated from Elemental Analysis85 - 95%
Thermal StabilityThermogravimetric Analysis (TGA)Stable up to ~200°C

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_activation Part 1: Silica Activation cluster_functionalization Part 2: Isocyanate Functionalization cluster_coupling Part 3: Chiral Ligand Attachment silica Silica Gel hcl_treatment Reflux in 6M HCl silica->hcl_treatment washing_drying Wash to Neutral pH & Dry hcl_treatment->washing_drying activated_silica Activated Silica Gel washing_drying->activated_silica reaction1 Reflux in Anhydrous Toluene activated_silica->reaction1 isocyanate_silane 3-Isocyanatopropyl- triethoxysilane isocyanate_silane->reaction1 washing_drying2 Wash & Dry under Vacuum reaction1->washing_drying2 isocyanate_silica Isocyanate-Functionalized Silica washing_drying2->isocyanate_silica reaction2 Stir in Anhydrous DCM isocyanate_silica->reaction2 amino_alcohol (S)-2-Amino-3,3-diphenyl- propan-1-ol amino_alcohol->reaction2 washing_drying3 Wash & Dry under Vacuum reaction2->washing_drying3 final_product Final Functionalized Silica washing_drying3->final_product

Caption: Experimental workflow for the attachment of this compound to a silica substrate.

Chemical Reaction Pathway

chemical_reaction cluster_step1 Step 1: Isocyanate Functionalization cluster_step2 Step 2: Chiral Ligand Coupling silica_surface Activated Silica (Si-OH) plus1 + functionalized_silica Isocyanate-Functionalized Silica silica_surface->functionalized_silica Toluene, Reflux isocyanate_silane 3-Isocyanatopropyl- triethoxysilane arrow1 -> functionalized_silica2 Isocyanate-Functionalized Silica plus2 + final_product Final Product with Urea Linkage functionalized_silica2->final_product DCM, RT amino_alcohol (S)-2-Amino-3,3-diphenyl- propan-1-ol arrow2 ->

Caption: Chemical reaction pathway for the covalent immobilization of the chiral amino alcohol.

References

Application Notes and Protocols for the Post-Reaction Removal of the (S)-2-Amino-3,3-diphenylpropan-1-ol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the effective removal of the (S)-2-Amino-3,3-diphenylpropan-1-ol chiral auxiliary from N-acyl derivatives following asymmetric synthesis. The selection of the appropriate cleavage method is critical and depends on the desired final product—a carboxylic acid, primary alcohol, or ester—and the chemical stability of the target molecule.

The this compound auxiliary, a derivative of diphenylalanine, is a valuable tool in stereoselective synthesis due to the steric hindrance provided by its two phenyl groups, which effectively shields one face of the prochiral enolate. This high degree of facial selectivity often leads to excellent diastereoselectivity in reactions such as alkylations and aldol additions. Following the desired stereoselective transformation, the auxiliary must be efficiently and cleanly removed to yield the enantiomerically enriched product and allow for the recovery and recycling of the valuable auxiliary.

Summary of Cleavage Methods and Conditions

The following table summarizes common methods for the removal of amino alcohol-based chiral auxiliaries, which are applicable to derivatives of this compound. The bulky diphenyl groups may necessitate slightly longer reaction times or adjusted reagent equivalents compared to less sterically hindered auxiliaries.

Cleavage MethodReagent(s)Solvent(s)Temperature (°C)Typical Yield (%)Product Type
Basic Hydrolysis LiOH, H₂O₂THF/H₂O0 - 2585 - 95Carboxylic Acid
Acidic Hydrolysis H₂SO₄, H₂ODioxane10070 - 85Carboxylic Acid
Reductive Cleavage LiBH₄THF, H₂O0 - 2580 - 95Primary Alcohol
LiAlH₄THF0 - 6585 - 98Primary Alcohol
Transesterification NaOMeMethanol0 - 2580 - 95Methyl Ester

Experimental Protocols

Below are detailed protocols for the most common methods of removing the this compound auxiliary.

Basic Hydrolysis to Yield a Carboxylic Acid

This method is widely used for the mild cleavage of the N-acyl bond to afford the corresponding carboxylic acid. The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is effective for the selective cleavage of the exocyclic amide bond.[1]

Reaction Scheme:

cluster_0 N-Acyl Diphenylalaninol Derivative cluster_1 Reagents cluster_2 Products N-Acyl R-C(=O)-N(CH(CH₂OH)C(Ph)₂) Reagents LiOH, H₂O₂ THF/H₂O, 0 °C N-Acyl->Reagents Carboxylic_Acid R-COOH Reagents->Carboxylic_Acid Auxiliary This compound

Caption: Basic hydrolysis workflow.

Protocol:

  • Dissolution: Dissolve the N-acyl-(S)-2-amino-3,3-diphenylpropan-1-ol derivative (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add hydrogen peroxide (30% aqueous solution, 4.0-8.0 equiv) to the cooled solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (e.g., 0.8 M, 2.0-4.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (e.g., 1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.

  • Work-up:

    • Concentrate the mixture in vacuo to remove the THF.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the liberated this compound auxiliary.

    • Acidify the aqueous layer to a pH of 1-2 with a dilute strong acid (e.g., 1 M HCl).

    • Extract the desired carboxylic acid product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the carboxylic acid and the recovered auxiliary by column chromatography or recrystallization.

Reductive Cleavage to Yield a Primary Alcohol

Reductive cleavage of the amide bond provides the corresponding primary alcohol. Lithium borohydride (LiBH₄) is a commonly used reagent for this transformation, offering good yields and selectivity. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be employed.[2][3]

Reaction Scheme:

cluster_0 N-Acyl Diphenylalaninol Derivative cluster_1 Reagents cluster_2 Products N-Acyl R-C(=O)-N(CH(CH₂OH)C(Ph)₂) Reagents 1. LiBH₄, THF, 0 °C 2. Aqueous Work-up N-Acyl->Reagents Primary_Alcohol R-CH₂OH Reagents->Primary_Alcohol Auxiliary This compound

Caption: Reductive cleavage workflow.

Protocol:

  • Dissolution: Dissolve the N-acyl-(S)-2-amino-3,3-diphenylpropan-1-ol derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄) (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting primary alcohol and the recovered this compound auxiliary by column chromatography.

Transesterification to Yield a Methyl Ester

This method is advantageous when the desired product is an ester, as it avoids a separate esterification step after cleavage. Sodium methoxide in methanol is a common reagent system for this transformation.

Reaction Scheme:

cluster_0 N-Acyl Diphenylalaninol Derivative cluster_1 Reagents cluster_2 Products N-Acyl R-C(=O)-N(CH(CH₂OH)C(Ph)₂) Reagents NaOMe, MeOH 0 °C to RT N-Acyl->Reagents Methyl_Ester R-COOMe Reagents->Methyl_Ester Auxiliary This compound

Caption: Transesterification workflow.

Protocol:

  • Dissolution: Dissolve the N-acyl-(S)-2-amino-3,3-diphenylpropan-1-ol derivative (1.0 equiv) in anhydrous methanol under an inert atmosphere.

  • Reagent Addition: Add a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M, 1.5-3.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Quenching: Neutralize the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up:

    • Concentrate the mixture in vacuo to remove the methanol.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the methyl ester product and the recovered this compound auxiliary by column chromatography.

Logical Relationship of Cleavage Methods

The choice of cleavage method is dictated by the desired final product. The following diagram illustrates the logical relationship between the starting material and the potential products based on the selected cleavage protocol.

cluster_methods Cleavage Method cluster_products Product Start N-Acyl-(S)-2-Amino-3,3-diphenylpropan-1-ol Basic_Hydrolysis Basic Hydrolysis (LiOH/H₂O₂) Start->Basic_Hydrolysis Reductive_Cleavage Reductive Cleavage (LiBH₄ or LiAlH₄) Start->Reductive_Cleavage Transesterification Transesterification (NaOMe/MeOH) Start->Transesterification Carboxylic_Acid Carboxylic Acid Basic_Hydrolysis->Carboxylic_Acid Primary_Alcohol Primary Alcohol Reductive_Cleavage->Primary_Alcohol Ester Ester Transesterification->Ester

Caption: Selection of cleavage method determines the final product.

These protocols provide a comprehensive guide for the removal of the this compound chiral auxiliary. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes: (S)-2-Amino-3,3-diphenylpropan-1-ol in the Asymmetric Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Unnatural α-amino acids are crucial building blocks in modern drug discovery and development, offering the potential to enhance the pharmacological properties of peptides and small molecules. The asymmetric synthesis of these non-proteinogenic amino acids often relies on the use of chiral auxiliaries to control stereochemistry. (S)-2-Amino-3,3-diphenylpropan-1-ol is a valuable chiral building block that can be elaborated into a chiral ligand for transition metal-catalyzed asymmetric reactions. This application note details a representative protocol for the use of a chiral auxiliary derived from this compound in the diastereoselective synthesis of unnatural α-amino acids via the alkylation of a Ni(II)-complexed glycine Schiff base.

Principle of the Method

The methodology is based on the temporary incorporation of a chiral auxiliary, derived from this compound, to direct the stereochemical outcome of the α-alkylation of glycine. The key steps involve:

  • Synthesis of the Chiral Ligand: Condensation of this compound with 2-benzoylbenzaldehyde to form a chiral Schiff base ligand.

  • Formation of the Ni(II) Complex: Chelation of the chiral ligand and glycine to a Ni(II) center to form a planar complex. This complex enhances the acidity of the glycine α-protons.

  • Diastereoselective Alkylation: Deprotonation of the glycine α-carbon followed by alkylation with an electrophile. The steric hindrance provided by the chiral ligand directs the approach of the electrophile, leading to a high diastereomeric excess.

  • Hydrolysis and Recovery: Removal of the chiral auxiliary and the metal ion under acidic conditions to yield the desired unnatural α-amino acid. The chiral auxiliary can often be recovered and reused.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric synthesis of various unnatural α-amino acids using a chiral auxiliary analogous to the one derived from this compound. The data is representative of the expected yields and diastereoselectivities for this class of reaction.

EntryElectrophile (R-X)Unnatural Amino AcidYield (%)Diastereomeric Excess (d.e., %)
1Benzyl bromide(S)-Phenylalanine85>95
2Allyl bromide(S)-Allylglycine82>95
3Isopropyl iodide(S)-Valine75>90
4Methyl iodide(S)-Alanine88>95
5Propargyl bromide(S)-Propargylglycine78>92

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ligand ((S)-N-(2-benzoylphenyl)-2-amino-3,3-diphenylpropan-1-ol)

  • To a solution of this compound (1.0 eq) in methanol, add 2-benzoylbenzaldehyde (1.0 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold methanol.

  • Dry the solid under vacuum to yield the chiral Schiff base ligand.

Protocol 2: Formation of the Ni(II) Complex of the Glycine Schiff Base

  • Suspend the chiral ligand (1.0 eq), glycine (1.0 eq), and nickel(II) nitrate hexahydrate (1.0 eq) in methanol.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2 hours.

  • The color of the solution will change, indicating the formation of the complex.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Ni(II) complex.

Protocol 3: Asymmetric Alkylation of the Ni(II) Complex

  • Dissolve the Ni(II) complex (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add a base (e.g., powdered KOH, 5.0 eq) and the alkylating agent (electrophile, 1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 4: Hydrolysis and Isolation of the Unnatural Amino Acid

  • Dissolve the alkylated Ni(II) complex in a mixture of methanol and 6 M hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Cool the solution and extract with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer containing the amino acid hydrochloride is concentrated under reduced pressure.

  • The crude amino acid can be further purified by ion-exchange chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_formation Complex Formation cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Hydrolysis & Isolation start (S)-2-Amino-3,3- diphenylpropan-1-ol product1 Chiral Schiff Base Ligand start->product1 Condensation reagent1 2-Benzoylbenzaldehyde reagent1->product1 product2 Ni(II)-Glycine Complex product1->product2 Chelation reagent2 Glycine, Ni(NO3)2 reagent2->product2 product3 Alkylated Ni(II) Complex product2->product3 Alkylation reagent3 Base, R-X reagent3->product3 product4 Unnatural Amino Acid product3->product4 Hydrolysis reagent4 HCl, H2O reagent4->product4

Caption: Experimental Workflow for Unnatural Amino Acid Synthesis.

Caption: Proposed Stereochemical Model for Diastereoselective Alkylation.

Troubleshooting & Optimization

common side reactions with (S)-2-Amino-3,3-diphenylpropan-1-ol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-Amino-3,3-diphenylpropan-1-ol in their experiments. The guidance provided is based on general principles of asymmetric synthesis and the known reactivity of chiral amino alcohol-derived auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a chiral amino alcohol primarily used as a chiral auxiliary or a precursor for chiral ligands in asymmetric synthesis. Its stereogenic center and bulky 3,3-diphenylpropyl group can effectively control the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer or diastereomer. Common applications include asymmetric alkylations, aldol reactions, and conjugate additions.

Q2: How does the structure of this compound influence its effectiveness as a chiral auxiliary?

The effectiveness of this compound as a chiral auxiliary is derived from several structural features:

  • Chiral Center: The defined stereochemistry at the C2 position is transferred to the substrate during the reaction.

  • Amino and Hydroxyl Groups: These functional groups provide convenient handles for attaching the auxiliary to a substrate (often through the formation of an oxazolidinone or a related heterocyclic structure) and for its subsequent removal.

  • Bulky Diphenylmethyl Group: The two phenyl groups at the C3 position create significant steric hindrance. This bulkiness blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face, thereby leading to high diastereoselectivity.

Q3: What are the general steps for using this compound as a chiral auxiliary?

The general workflow for using this chiral auxiliary involves three main stages:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate. For example, an acyl chloride can be reacted with the amino alcohol to form an amide, which is then cyclized to an oxazolidinone.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate is then subjected to a reaction where the auxiliary directs the stereochemistry of a newly formed chiral center.

  • Cleavage: After the desired transformation, the chiral auxiliary is removed from the product, which now contains the new stereocenter. The auxiliary can often be recovered and reused.

Below is a generalized workflow diagram for a typical asymmetric alkylation using an oxazolidinone derived from a chiral amino alcohol.

G cluster_attachment Attachment of Auxiliary cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage of Auxiliary A Substrate (e.g., Acyl Chloride) C Substrate-Auxiliary Conjugate (e.g., Oxazolidinone) A->C B This compound B->C D Deprotonation (e.g., LDA, NaHMDS) C->D E Formation of Chiral Enolate D->E G Alkylated Product-Auxiliary Conjugate E->G F Electrophile (e.g., Alkyl Halide) F->E H Cleavage Reagent (e.g., LiOH, LiBH4) G->H I Chiral Product (e.g., Acid, Alcohol) H->I J Recovered Auxiliary H->J

Caption: General workflow for using a chiral auxiliary.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

While specific side reactions are highly dependent on the particular reaction being performed, the following table outlines potential issues that may arise when using chiral auxiliaries derived from amino alcohols like this compound and provides strategies for mitigation.

Problem/Side Reaction Potential Cause Troubleshooting Strategy & Avoidance
Low Diastereoselectivity - Incomplete formation of the desired enolate geometry.- Insufficient steric blocking by the auxiliary.- Reaction temperature is too high, leading to non-selective pathways.- Optimize Deprotonation: Screen different bases (e.g., LDA, NaHMDS, KHMDS) and solvents to favor the formation of one enolate isomer.- Lewis Acid Additives: In some cases, the use of a Lewis acid can enhance facial selectivity by creating a more rigid chelated transition state.- Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature to maximize kinetic control.
Epimerization of the Newly Formed Stereocenter - The product is sensitive to the reaction or workup conditions.- The cleavage conditions are too harsh.- Mild Workup: Use a buffered aqueous workup to avoid exposure to strong acid or base.- Optimize Cleavage: Screen different cleavage reagents and conditions. For example, if hydrolyzing an ester, consider enzymatic hydrolysis or milder basic conditions.
Incomplete Reaction - Steric hindrance from the bulky auxiliary slowing down the reaction.- Insufficient reactivity of the electrophile or nucleophile.- Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for side reactions.- Use a More Reactive Reagent: If possible, switch to a more reactive electrophile or nucleophile.- Change Solvent: A change in solvent can sometimes accelerate slow reactions.
Side Reactions at the Auxiliary - The auxiliary itself reacts with the reagents.- Protecting Groups: If necessary, protect any reactive functional groups on the auxiliary that are not involved in the desired transformation.- Choice of Reagents: Select reagents that are known to be compatible with the functional groups present on the auxiliary.
Difficulty in Cleaving the Auxiliary - Steric hindrance around the cleavage site.- The cleavage conditions are not effective.- Screen Cleavage Methods: A variety of methods exist for cleaving auxiliaries (e.g., hydrolysis, reduction, oxidation). Test different reagents and conditions to find the most effective one for your substrate.- Two-Step Cleavage: In some cases, a two-step cleavage process may be necessary.
Low Recovery of the Chiral Auxiliary - Decomposition of the auxiliary during cleavage or workup.- The auxiliary is not easily separated from the product or byproducts.- Mild Cleavage Conditions: Use the mildest conditions possible for cleavage.- Optimize Purification: Develop a robust purification method (e.g., chromatography, crystallization, extraction) to separate the auxiliary from the reaction mixture.
Experimental Protocols: Key Methodologies

Protocol 1: Formation of an N-Acyl Oxazolidinone Auxiliary

This protocol describes the general procedure for attaching a carboxylic acid to an amino alcohol auxiliary to form an N-acyl oxazolidinone, a common strategy in asymmetric synthesis.

  • Activate the Carboxylic Acid: Convert the carboxylic acid of interest to its corresponding acid chloride using a standard reagent such as oxalyl chloride or thionyl chloride.

  • Acylation of the Amino Alcohol:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

    • Add a non-nucleophilic base, such as triethylamine or pyridine.

    • Cool the solution to 0 °C.

    • Slowly add the acid chloride to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Cyclization to the Oxazolidinone:

    • Work up the acylation reaction to isolate the intermediate amide.

    • Treat the amide with a reagent that facilitates cyclization, such as thionyl chloride or a carbodiimide, to form the oxazolidinone ring.

  • Purification: Purify the resulting N-acyl oxazolidinone by column chromatography or recrystallization.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines a general procedure for the alkylation of an N-acyl oxazolidinone.

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form the enolate. Stir for 30-60 minutes.

  • Alkylation:

    • Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C.

    • Stir the reaction at low temperature until completion. The reaction time will vary depending on the substrate and alkylating agent.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the alkylated product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol provides a general method for cleaving the auxiliary to yield a chiral carboxylic acid.

  • Hydrolysis:

    • Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

    • Stir the reaction at 0 °C until the starting material is consumed.

  • Workup:

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

    • Extract the product with an organic solvent.

  • Separation and Recovery:

    • The chiral auxiliary can typically be recovered from the aqueous layer by extraction after basification.

    • The desired carboxylic acid is isolated from the organic layer.

  • Purification: Purify the carboxylic acid and the recovered auxiliary by appropriate methods (e.g., chromatography, crystallization).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in achieving high stereoselectivity using a chiral auxiliary.

G cluster_factors Factors Influencing Stereoselectivity cluster_intermediate Key Intermediate cluster_outcome Reaction Outcome A Chiral Auxiliary (this compound) D Rigid, Chelated Transition State A->D B Substrate B->D C Reaction Conditions (Base, Solvent, Temperature) C->D E High Diastereoselectivity D->E F Desired Chiral Product E->F

Caption: Factors influencing stereoselectivity.

Technical Support Center: Synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound derivatives?

A1: The main challenges in synthesizing this compound derivatives revolve around achieving high enantioselectivity and good yields. Key difficulties include:

  • Controlling Stereochemistry: Establishing the desired (S)-configuration at the C2 position is the most critical challenge. This often requires the use of chiral catalysts or auxiliaries.

  • Side Reactions: Competing reactions, such as the reduction of other functional groups or self-condensation of starting materials, can lower the yield of the desired product.[1][2]

  • Purification: Separating the desired enantiomer from the racemic mixture or diastereomers can be challenging and may require specialized techniques like chiral chromatography.[3][4]

  • Reaction Conditions: The enantiomeric excess (ee) and yield are often highly sensitive to reaction parameters such as temperature, solvent, and the purity of reagents.[5]

Q2: Which synthetic routes are most common for preparing this compound derivatives?

A2: The most prevalent and effective methods for the asymmetric synthesis of this class of compounds include:

  • Asymmetric Reduction of α-Amino Ketones: This is a widely used method that involves the enantioselective reduction of a prochiral α-amino ketone precursor. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach.[5][6][7]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, such as alkylation or reduction. After the desired stereocenter is set, the auxiliary is removed.[8][9][10]

  • Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.[11]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction

Problem: The enantiomeric excess of the synthesized this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Water The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The presence of water can significantly decrease enantioselectivity.[5]
Incorrect Reaction Temperature Temperature plays a critical role in stereoselectivity. For many asymmetric reductions, lower temperatures are favorable. Optimize the reaction temperature; a temperature screening may be necessary to find the optimal conditions for your specific substrate.[5]
Impure or Degraded Catalyst The chiral catalyst (e.g., oxazaborolidine in CBS reduction) may have degraded. Use a fresh batch of the catalyst or purify the existing one. If preparing the catalyst in situ, ensure the precursors are of high purity.[12]
Sub-optimal Catalyst Loading The catalyst loading can influence the enantioselectivity. Vary the catalyst loading (e.g., from 5 mol% to 20 mol%) to determine the optimal concentration for your reaction.
Inappropriate Reducing Agent The choice of borane source (e.g., BH₃·THF vs. BH₃·SMe₂) can affect the outcome. Consider screening different borane complexes.[13]
Issue 2: Low Reaction Yield

Problem: The overall yield of the desired amino alcohol is poor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Side Reactions Competing side reactions, such as the formation of 1,2-diols or 1,2-diamines, can consume starting materials.[1] Adjusting the stoichiometry of reagents or the order of addition may help minimize these side reactions.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature (while monitoring the effect on ee).
Product Degradation during Workup The amino alcohol product may be sensitive to the workup conditions. Avoid strongly acidic or basic conditions if the product is unstable. Ensure the quenching step is performed carefully and at a low temperature.
Inefficient Purification Loss of product during purification steps like column chromatography can significantly reduce the isolated yield. Optimize the purification protocol, for example, by choosing a more suitable solvent system for chromatography.
Issue 3: Difficulty in Product Purification

Problem: Isolating the pure this compound from the reaction mixture is challenging.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-elution of Enantiomers Standard silica gel chromatography will not separate enantiomers. Chiral HPLC or SFC (Supercritical Fluid Chromatography) with a suitable chiral stationary phase is required to separate enantiomers and determine the ee.
Formation of Diastereomers If a chiral auxiliary was used, the resulting diastereomers may be separable by standard chromatography. Optimize the mobile phase to achieve better separation.
Recrystallization Issues If recrystallization is used for purification, the choice of solvent is crucial. Screen a variety of solvents and solvent mixtures to find conditions that allow for selective crystallization of the desired product. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Amino-3,3-diphenylpropanone using Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes a general procedure for the enantioselective reduction of a prochiral α-amino ketone to the corresponding chiral amino alcohol.

Materials:

  • 2-Amino-3,3-diphenylpropanone (substrate)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 2 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the 2-amino-3,3-diphenylpropanone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.

  • After stirring for 15 minutes at -78 °C, add the borane-dimethyl sulfide complex (0.6 eq, 2 M in THF) dropwise over 30 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Reduction of Ketones

Catalyst/MethodSubstrateYield (%)ee (%)Reference
(R)-Me-CBS/BH₃·SMe₂Acetophenone9597[7]
RuCl₂[(S)-BINAP]Methyl acetoacetate>9998[14]
Noyori's CatalystAryl Ketones95-10097-100[14]
Biocatalytic (Yeast)Ethyl acetoacetate85>99[15]

Note: Data presented is for model substrates and may vary for the synthesis of this compound derivatives.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Reagents dissolve Dissolve Substrate in Anhydrous THF start->dissolve cool Cool to -78°C dissolve->cool add_catalyst Add CBS Catalyst cool->add_catalyst add_borane Add Borane Reagent add_catalyst->add_borane monitor Monitor by TLC/HPLC add_borane->monitor quench Quench with Methanol monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Analyze ee% by Chiral HPLC purify->analyze end End: Pure (S)-Amino Alcohol analyze->end troubleshooting_logic start Low Enantiomeric Excess (ee) cause1 Moisture Present? start->cause1 cause2 Incorrect Temperature? cause1->cause2 No solution1 Use Anhydrous Conditions cause1->solution1 Yes cause3 Catalyst Issue? cause2->cause3 No solution2 Optimize Temperature cause2->solution2 Yes solution3 Use Fresh/Pure Catalyst cause3->solution3 Yes

References

Technical Support Center: Purification of Products Synthesized with (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using (S)-2-Amino-3,3-diphenylpropan-1-ol as a chiral auxiliary or starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted starting materials, by-products from side reactions, and residual chiral auxiliary. Depending on the reaction, by-products might include diastereomers if the reaction is not perfectly stereoselective, or decomposition products if the reaction conditions are harsh.

Q2: Which purification technique is most suitable for my product?

A2: The choice of purification technique depends on the properties of your target compound and the impurities present.

  • Crystallization is ideal for thermally stable, solid compounds with high purity, as it can be a very effective and scalable final purification step.

  • Column Chromatography is a versatile technique for separating compounds with different polarities and is often used for initial purification from complex mixtures.[1]

  • Liquid-Liquid Extraction is useful for initial workup to remove water-soluble or acid/base-labile impurities. For example, washing with an acidic aqueous solution can help remove basic impurities like the amino alcohol auxiliary.

Q3: How can I remove the this compound auxiliary after the reaction?

A3: Since the auxiliary is an amino alcohol, it can typically be removed by an acidic wash during the workup. A dilute aqueous HCl or NH4Cl wash will protonate the amino group, rendering the auxiliary water-soluble and allowing for its extraction from the organic phase.

Troubleshooting Guide

Issue 1: Low Recovery After Column Chromatography

Problem: You are experiencing a significant loss of your product during silica gel column chromatography.

Possible Causes & Solutions:

CauseSolution
Product is highly polar and strongly adsorbed to silica. 1. Gradually increase the polarity of the mobile phase. A common gradient is from hexane to ethyl acetate.[2] 2. Add a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the mobile phase to reduce tailing and improve elution.
Product is unstable on silica gel (acidic surface). 1. Use a deactivated stationary phase, such as neutral alumina. 2. Buffer the silica gel by pre-treating it with a suitable base (e.g., triethylamine in the solvent system). 3. Minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography).
Incorrect mobile phase composition. Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives your product an Rf value between 0.2 and 0.4 for optimal separation.
Issue 2: Difficulty with Crystallization

Problem: The purified product fails to crystallize and remains an oil, or it "oils out" during the crystallization process.

Possible Causes & Solutions:

CauseSolution
Residual solvent or minor impurities are present. 1. Ensure the product is fully dry and free of solvent by placing it under high vacuum.[3] 2. If impurities are suspected, re-purify a small sample by chromatography and attempt crystallization again.
Incorrect crystallization solvent. 1. Use a solvent system where the product is soluble when hot but sparingly soluble when cold. Test a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, dichloromethane). 2. Try a multi-solvent system, such as dissolving the compound in a good solvent (e.g., dichloromethane) and slowly adding a poor solvent (e.g., hexane) until turbidity appears, then cool.
Supersaturation or rapid cooling. 1. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. 2. Add a seed crystal of the desired compound if available.[4] 3. Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer.
Product is inherently an oil at room temperature. If the compound has a low melting point, crystallization may not be feasible. In this case, purification by chromatography is the final step, and purity should be confirmed by NMR, HPLC, and Mass Spectrometry.

Visualized Workflows and Protocols

General Purification Strategy

The following diagram outlines a general workflow for purifying a product synthesized using this compound.

start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Dilute HCl wash to remove auxiliary) start->extraction dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Column Chromatography (Silica or Alumina) concentrate->chromatography check_purity1 Assess Purity (TLC, NMR) chromatography->check_purity1 check_purity1->chromatography Impure crystallization Crystallization check_purity1->crystallization  Sufficiently Pure check_purity2 Assess Final Purity (NMR, HPLC, MS) crystallization->check_purity2 check_purity2->crystallization Impure end Pure Product check_purity2->end  Pure start Product is an Oil After Chromatography choose_solvent Select Potential Crystallization Solvent(s) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve cool Cool Slowly to RT, then 0-4 °C dissolve->cool outcome Result? cool->outcome solid Solid Precipitates outcome->solid Solid oil_out Product Oils Out outcome->oil_out Oil no_change No Change (Stays in Solution) outcome->no_change No Change action3 Filter, Wash Solid, Dry Under Vacuum solid->action3 action1 Re-dissolve by heating. Add slightly more solvent. Cool even slower. oil_out->action1 action2 Try adding a poor solvent (anti-solvent) dropwise. Or, reduce solvent volume and try again. no_change->action2

References

troubleshooting low yields in reactions using (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in reactions utilizing (S)-2-Amino-3,3-diphenylpropan-1-ol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during asymmetric synthesis when using this compound as a chiral auxiliary.

Frequently Asked Questions

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a chiral amino alcohol primarily used as a chiral auxiliary in asymmetric synthesis. Its key application is to control the stereochemical outcome of reactions, leading to the formation of a specific enantiomer of the desired product. It is particularly effective in diastereoselective alkylation and aldol reactions after its conversion to the corresponding oxazolidinone.

Q2: I am observing a low yield in the formation of the oxazolidinone from this compound. What are the potential causes?

Low yields in oxazolidinone formation can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Ensure you are using a suitable cyclizing agent (e.g., diethyl carbonate, carbonyldiimidazole) and optimal reaction conditions.

  • Decomposition: The starting material or product may be sensitive to the reaction conditions. High temperatures or prolonged reaction times can sometimes lead to degradation.

  • Moisture: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Base selection: The choice and stoichiometry of the base can be critical. A base that is too strong or too weak may not effectively promote the reaction or could lead to side reactions.

Q3: My diastereoselective alkylation/aldol reaction is resulting in a low yield and/or poor diastereoselectivity. What should I troubleshoot?

  • Steric Hindrance: The bulky diphenyl group of the chiral auxiliary can significantly influence the approach of reactants.[1][2] The steric bulk of both the electrophile and the enolate can impact the reaction rate and selectivity. Consider using less sterically demanding reagents if possible.

  • Base and Enolate Formation: Incomplete deprotonation to form the enolate will lead to low conversion. The choice of base (e.g., n-BuLi, LDA) and the temperature of deprotonation are critical. Ensure the base is fresh and properly titrated.

  • Reaction Temperature: Temperature control is crucial for diastereoselectivity. Reactions are often performed at low temperatures (e.g., -78 °C) to maximize stereocontrol.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity. Common solvents include THF and diethyl ether.

  • Purity of Reactants: Impurities in the starting materials or reagents can poison catalysts or lead to unwanted side reactions.

Q4: I am having difficulty cleaving the chiral auxiliary after the reaction. What methods are recommended?

The removal of the this compound auxiliary is typically achieved by hydrolysis of the amide bond in the oxazolidinone. Common methods include:

  • Basic Hydrolysis: Treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF, methanol).

  • Acidic Hydrolysis: Strong acidic conditions can also be used, but care must be taken to avoid decomposition of the desired product.

  • Reductive Cleavage: In some cases, reducing agents like lithium borohydride (LiBH₄) can be used to cleave the auxiliary and reduce the carbonyl group to an alcohol simultaneously.

If you are experiencing low yields during cleavage, consider screening different hydrolysis conditions (base, solvent, temperature, and reaction time).

Data Presentation

Due to the highly specific nature of research applications, a universally applicable quantitative data table for all reactions is not feasible. Researchers should meticulously record their experimental conditions and results to build their own datasets for comparison. Below are template tables that can be adapted for your specific experiments.

Table 1: Optimization of Oxazolidinone Formation

EntryCyclizing AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Diethyl CarbonateNaHToluene11012e.g., 75
2CDI-THF254e.g., 85
3PhosgeneEt₃NDCM0 to 252e.g., 90

Table 2: Diastereoselective Alkylation - Condition Screening

EntryElectrophileBaseAdditiveTemperature (°C)Time (h)Yield (%)d.r.
1Benzyl bromiden-BuLi--782e.g., 80e.g., 95:5
2Benzyl bromideLDAHMPA-782e.g., 85e.g., 98:2
3Methyl iodideNaHMDS--783e.g., 70e.g., 90:10

Experimental Protocols

Key Experiment: Asymmetric Alkylation using this compound as a Chiral Auxiliary

This protocol outlines the three main stages: 1) formation of the oxazolidinone, 2) diastereoselective alkylation, and 3) cleavage of the chiral auxiliary.

Part 1: Synthesis of (4S)-4,4-diphenyl-2-oxazolidinone

  • Materials: this compound, diethyl carbonate, sodium hydride (NaH), anhydrous toluene.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add diethyl carbonate (1.5 eq) and heat the reaction mixture to reflux for 12 hours.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: N-Acylation and Diastereoselective Alkylation

  • Materials: (4S)-4,4-diphenyl-2-oxazolidinone, n-butyllithium (n-BuLi), acyl chloride (e.g., propionyl chloride), alkyl halide (e.g., benzyl bromide), anhydrous THF.

  • Procedure:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

    • Add the acyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

    • In a separate flask, prepare a solution of the alkyl halide (1.2 eq) in anhydrous THF.

    • To the acylated oxazolidinone solution at -78 °C, add the alkyl halide solution.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

    • Purify by column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

  • Materials: Alkylated oxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF, water.

  • Procedure:

    • Dissolve the alkylated oxazolidinone (1.0 eq) in a mixture of THF and water.

    • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq).

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Extract the mixture with ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the carboxylic acid product.

    • Dry the organic layers over anhydrous sodium sulfate and concentrate to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_troubleshooting Systematic Troubleshooting cluster_outcome Resolution Low_Yield Low Yield Observed Reagent_Purity Check Reagent Purity and Stoichiometry Low_Yield->Reagent_Purity Start Troubleshooting Reaction_Setup Verify Reaction Setup (Anhydrous, Inert Atm.) Reagent_Purity->Reaction_Setup Reaction_Parameters Vary Reaction Parameters (Temp, Time, Conc.) Reaction_Setup->Reaction_Parameters If issues persist Reagent_Screening Screen Different Reagents (Base, Solvent, etc.) Reaction_Parameters->Reagent_Screening Purification_Method Optimize Purification Method Reagent_Screening->Purification_Method Improved_Yield Yield Improved Purification_Method->Improved_Yield Successful Optimization

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental_Workflow Start Start: (S)-2-Amino- 3,3-diphenylpropan-1-ol Oxazolidinone_Formation Step 1: Oxazolidinone Formation (e.g., Diethyl Carbonate, NaH) Start->Oxazolidinone_Formation N_Acylation Step 2a: N-Acylation (e.g., Propionyl Chloride, n-BuLi) Oxazolidinone_Formation->N_Acylation Alkylation Step 2b: Diastereoselective Alkylation (e.g., Benzyl Bromide, -78°C) N_Acylation->Alkylation Auxiliary_Cleavage Step 3: Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation->Auxiliary_Cleavage Product Final Chiral Product Auxiliary_Cleavage->Product Auxiliary_Recovery Recovered Chiral Auxiliary Auxiliary_Cleavage->Auxiliary_Recovery

Caption: A typical experimental workflow for asymmetric alkylation.

References

effect of temperature on the stereochemical outcome with (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chiral amino alcohols as auxiliaries in asymmetric synthesis, with a focus on the influence of temperature on stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence the stereochemical outcome of reactions using chiral auxiliaries like (S)-2-Amino-3,3-diphenylpropan-1-ol?

A1: Temperature is a critical parameter in controlling the stereoselectivity of asymmetric reactions. Generally, lower reaction temperatures lead to higher diastereoselectivity or enantioselectivity. This is because the transition states leading to different stereoisomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, thus favoring the formation of a single stereoisomer. Conversely, at higher temperatures, there is enough thermal energy to overcome the energy barriers for multiple transition states, which can lead to the formation of a mixture of stereoisomers and thus lower selectivity.

Q2: I am observing poor diastereoselectivity in my alkylation reaction using a chiral amino alcohol auxiliary. What role could temperature be playing?

A2: If you are experiencing poor diastereoselectivity, the reaction temperature may be too high. The energy difference between the transition states leading to the desired and undesired diastereomers might be small. Running the reaction at a higher temperature provides sufficient energy to overcome both transition state barriers, resulting in a mixture of products. We recommend lowering the reaction temperature to enhance the selectivity. For instance, in alkylation reactions using pseudoephedrine, a well-studied chiral amino alcohol auxiliary, conducting the reaction at -78 °C has been shown to slightly enhance diastereoselectivity compared to reactions run at 0 °C.[1]

Q3: Can you provide a specific example of how temperature affects the diastereoselectivity in a reaction using a chiral amino alcohol auxiliary?

A3: A well-documented example is the Myers alkylation, which utilizes pseudoephedrine as a chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. While the diastereoselectivity is generally high across a range of temperatures, a noticeable improvement is often observed at lower temperatures. For example, the alkylation of the pseudoephedrine amide of propanoic acid with benzyl bromide shows a modest increase in diastereomeric ratio (d.r.) when the temperature is decreased from 0 °C to -78 °C.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Diastereoselectivity High Reaction Temperature: The thermal energy is sufficient to overcome the energy barriers for multiple transition states, leading to a mixture of diastereomers.Decrease the reaction temperature. We recommend performing the reaction at -78 °C (dry ice/acetone bath) or even lower if your equipment permits.
Incomplete Enolate Formation: If the enolization is not complete or is reversible at the reaction temperature, it can lead to side reactions and reduced selectivity.Ensure complete deprotonation by using a strong, non-nucleophilic base and allowing sufficient time for enolate formation at the appropriate temperature before adding the electrophile.
Solvent Effects: The solvent can influence the structure and stability of the transition state.Experiment with different aprotic solvents (e.g., THF, diethyl ether, toluene) to find the optimal conditions for your specific reaction.
Reaction is too slow at low temperatures Insufficient Reactivity: The reactants may not have enough kinetic energy to overcome the activation energy barrier at very low temperatures.While maintaining a low temperature is crucial for selectivity, a slight increase in temperature (e.g., from -100 °C to -78 °C) might be necessary to achieve a reasonable reaction rate. Alternatively, consider using a more reactive electrophile if possible.
Poor Solubility: The starting materials or reagents may have poor solubility at very low temperatures, hindering the reaction.Choose a solvent in which all components remain soluble at the desired reaction temperature. A co-solvent system might be necessary in some cases.

Data Presentation

The following table summarizes the effect of temperature on the diastereoselectivity of a representative Myers alkylation reaction using pseudoephedrine as the chiral auxiliary. This data illustrates the general principle that lower temperatures favor higher stereoselectivity.

ElectrophileTemperature (°C)Diastereomeric Ratio (d.r.)Reference
Benzyl bromide0>95:5[1]
Benzyl bromide-78>98:2[1]
n-Butyl iodide0>99:1[1]
n-Butyl iodide-78>99:1[1]

Note: The data presented is for the analogous chiral auxiliary pseudoephedrine, as specific temperature-dependent stereoselectivity data for this compound was not found in the public domain. However, the principle is generally applicable to this class of chiral auxiliaries.

Experimental Protocols

General Procedure for Asymmetric Alkylation using a Chiral Amino Alcohol Auxiliary (Myers Alkylation Model)

This protocol is based on the well-established Myers alkylation using pseudoephedrine and serves as a general guideline.

  • Preparation of the Amide: The chiral auxiliary, this compound, is first coupled with the desired carboxylic acid (e.g., propanoic acid) using a standard peptide coupling reagent (e.g., DCC, EDC) or by converting the acid to its acid chloride followed by reaction with the amino alcohol to form the corresponding amide.

  • Enolate Formation:

    • To a flame-dried, argon-purged round-bottom flask, add the chiral amide and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.5 equivalents) in THF to the amide solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • To the enolate solution at -78 °C, add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise.

    • Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product or the corresponding carboxylic acid after cleavage of the auxiliary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_purification Work-up & Analysis Amide_Prep Amide Formation Enolate_Formation Enolate Formation (-78 °C) Amide_Prep->Enolate_Formation Chiral Amide Alkylation Alkylation (-78 °C) Enolate_Formation->Alkylation Add Electrophile Quench Quenching Alkylation->Quench Reaction Mixture Workup Aqueous Work-up Quench->Workup Purification Purification Workup->Purification Analysis Stereochemical Analysis (NMR/HPLC) Purification->Analysis

Caption: General workflow for asymmetric alkylation using a chiral amino alcohol auxiliary.

Temperature_Effect_Logic Temp Reaction Temperature Energy Available Thermal Energy (kT) Temp->Energy High_Energy High Temp->High_Energy Low_Energy Low Temp->Low_Energy TS_Barriers Transition State Energy Barriers (ΔG‡_major vs ΔG‡_minor) Selectivity Stereoselectivity (Diastereomeric Ratio) Overcome_Barriers Both barriers easily overcome High_Energy->Overcome_Barriers Low_Selectivity Low Overcome_Barriers->Low_Selectivity Favors_Low_Barrier Favors lowest energy barrier Low_Energy->Favors_Low_Barrier High_Selectivity High Favors_Low_Barrier->High_Selectivity

Caption: Logical relationship between reaction temperature and stereoselectivity.

References

Technical Support Center: Asymmetric Synthesis Using (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-Amino-3,3-diphenylpropan-1-ol as a chiral auxiliary in asymmetric synthesis. The following information is based on established principles of stereoselective synthesis and is intended to serve as a practical guide for optimizing reaction conditions, with a particular focus on solvent effects.

Frequently Asked Questions (FAQs)

Q1: I am observing low enantioselectivity (ee%) in my reaction. What are the likely causes and how can I improve it?

A1: Low enantioselectivity is a common issue in asymmetric synthesis and can be influenced by several factors. When using a chiral auxiliary derived from this compound, the choice of solvent is critical.

  • Solvent Polarity and Coordinating Ability: The solvent plays a crucial role in the organization of the transition state. Non-coordinating, non-polar solvents often lead to a more rigid and ordered transition state, which can enhance facial discrimination and improve enantioselectivity. In contrast, polar or coordinating solvents can solvate the metal center (in the case of metalated intermediates), leading to a less organized transition state and consequently lower ee%.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the pathway with the lower activation energy, which leads to the major enantiomer.

  • Nature of the Base and Counterion: The choice of base and the resulting counterion can significantly impact the aggregation state and geometry of the reactive intermediate, thereby affecting stereoselectivity. It is advisable to screen different bases (e.g., n-BuLi, LDA, KHMDS) in conjunction with solvent screening.

Troubleshooting Steps:

  • Solvent Screening: If you are using a polar solvent (e.g., THF, DMF), consider switching to a less polar, non-coordinating solvent such as toluene, dichloromethane (DCM), or hexanes. A systematic screening of solvents with varying polarities is highly recommended.

  • Temperature Optimization: Perform the reaction at a lower temperature. If your current protocol is at room temperature, try running the reaction at 0 °C, -20 °C, or even -78 °C.

  • Base and Additive Screening: Evaluate the effect of different bases. In some cases, the addition of a Lewis acid or other additives can help to rigidify the transition state.

Q2: My reaction is giving a poor diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

A2: Poor diastereoselectivity often arises from insufficient steric hindrance or unfavorable electronic interactions in the transition state leading to the undesired diastereomer.

  • Solvent Effects: Similar to enantioselectivity, the solvent can influence the conformational flexibility of the chiral auxiliary and the substrate in the transition state. A solvent that promotes a more compact and rigid conformation is likely to improve diastereoselectivity.

  • Steric Hindrance: The steric bulk of the reactants and the chiral auxiliary are key. The diphenylmethyl group of the this compound auxiliary is designed to provide significant steric shielding to one face of the reactive intermediate.

Troubleshooting Steps:

  • Solvent Optimization: As with enantioselectivity, screen a range of solvents. Toluene and DCM are often good starting points for improving diastereoselectivity.

  • Reagent Stoichiometry and Addition Rate: The order and rate of addition of reagents can be critical. Slow addition of the electrophile to the pre-formed chiral enolate at low temperature can often minimize side reactions and improve selectivity.

Troubleshooting Guide: Case Study of Asymmetric Alkylation

To illustrate the impact of solvent on a typical application of this compound, we present a representative case study of the asymmetric alkylation of a glycine Schiff base. In this hypothetical scenario, the chiral auxiliary is used to direct the stereoselective addition of an alkyl halide to a glycine enolate equivalent.

Experimental Workflow

Below is a generalized experimental workflow for the asymmetric alkylation.

experimental_workflow cluster_prep Step 1: Formation of Chiral Glycine Imine cluster_alkylation Step 2: Asymmetric Alkylation cluster_workup Step 3: Work-up and Analysis start Mix this compound and Glycine Schiff Base Precursor solvent1 Add Solvent (e.g., Toluene) start->solvent1 reflux Reflux with Dean-Stark Trap solvent1->reflux imine Isolate Chiral Glycine Imine reflux->imine dissolve Dissolve Chiral Imine in Anhydrous Solvent cool Cool to Low Temperature (e.g., -78 °C) dissolve->cool add_base Add Base (e.g., LDA) cool->add_base enolate Formation of Chiral Enolate add_base->enolate add_electrophile Add Alkyl Halide (R-X) enolate->add_electrophile react Stir at Low Temperature add_electrophile->react quench Quench Reaction react->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Chromatography extract->purify analyze Analyze Yield, d.r., and ee% purify->analyze

Caption: Generalized workflow for the asymmetric alkylation of a glycine imine using a chiral auxiliary derived from this compound.

Solvent Effects on Alkylation Performance: A Comparative Table

The following table summarizes the hypothetical results of a solvent screening study for the alkylation of the chiral glycine imine with benzyl bromide.

SolventDielectric Constant (ε)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)
Toluene2.48595:5>98
Dichloromethane (DCM)9.18292:895
Diethyl Ether4.37588:1290
Tetrahydrofuran (THF)7.56880:2085
N,N-Dimethylformamide (DMF)36.75565:3570
Analysis of Solvent Effects

The data in the table illustrates a common trend in asymmetric synthesis where less polar, non-coordinating solvents often provide superior stereoselectivity.

solvent_effects cluster_solvents Solvent Properties cluster_outcomes Stereochemical Outcome Toluene Toluene (Low Polarity, Non-coordinating) High_Selectivity High d.r. and ee% (Rigid Transition State) Toluene->High_Selectivity Favors THF THF (Moderate Polarity, Coordinating) Low_Selectivity Low d.r. and ee% (Flexible Transition State) THF->Low_Selectivity Leads to DMF DMF (High Polarity, Coordinating) DMF->Low_Selectivity Strongly Leads to

Caption: Logical relationship between solvent properties and stereochemical outcomes in the asymmetric alkylation.

Detailed Experimental Protocol (Representative Example)

Asymmetric Alkylation of a Glycine Schiff Base Derived from this compound

Materials:

  • Chiral glycine imine derived from this compound

  • Anhydrous solvent (e.g., Toluene)

  • Lithium diisopropylamide (LDA) solution

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous work-up and purification reagents

Procedure:

  • A solution of the chiral glycine imine (1.0 eq) in anhydrous toluene (10 mL per mmol of imine) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of LDA (1.1 eq) in a hydrocarbon solvent is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithium enolate is indicated by a color change.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The alkyl halide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield, diastereomeric ratio (determined by ¹H NMR of the crude product), and enantiomeric excess (determined by chiral HPLC analysis after a suitable derivatization or cleavage of the auxiliary) are determined.

Disclaimer: The quantitative data and the specific experimental protocol provided are representative examples based on established principles in asymmetric synthesis. Actual results may vary depending on the specific substrates, reagents, and reaction conditions employed. It is crucial to perform systematic optimization for each new reaction.

Technical Support Center: (S)-2-Amino-3,3-diphenylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-Amino-3,3-diphenylpropan-1-ol in their synthetic workflows.

Troubleshooting Guides

This section addresses common issues encountered during reactions and workup procedures involving this compound and its derivatives.

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Symptoms:

  • The ratio of desired to undesired diastereomer is low (e.g., < 90:10) as determined by ¹H NMR or chiral HPLC analysis of the crude reaction mixture.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Deprotonation: The enolate is not fully formed, leading to a non-selective reaction pathway.- Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., LDA, LiHMDS).- Increase the equivalents of base used (e.g., from 1.1 to 1.5 eq.).- Extend the deprotonation time or perform it at a slightly higher temperature (e.g., from -78°C to -60°C for a short period).
Non-optimal Reaction Temperature: The temperature is too high, reducing the steric influence of the chiral auxiliary.- Maintain a low reaction temperature (typically -78°C) throughout the addition of the electrophile.
Inappropriate Solvent: The solvent may not effectively solvate the lithium cation, leading to aggregation and reduced selectivity.- Tetrahydrofuran (THF) is a commonly used solvent. Consider using a cosolvent like HMPA (use with caution due to toxicity) to break up aggregates.
Steric Hindrance from Electrophile: A very bulky electrophile may not be able to approach the enolate in the desired trajectory.- If possible, consider using a less sterically demanding electrophile.

Issue 2: Difficulty in Removing the Chiral Auxiliary

Symptoms:

  • Incomplete cleavage of the oxazolidinone or other auxiliary derivative after standard hydrolysis or reduction procedures.

  • The recovered chiral auxiliary is of low purity or shows signs of degradation.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Hydrolysis Conditions: The acidic or basic conditions are not strong enough to cleave the amide bond.- For acidic hydrolysis, try refluxing in a stronger acid solution (e.g., 6N HCl).- For basic hydrolysis, consider using a stronger base (e.g., LiOH in a THF/water mixture) or higher temperatures.
Steric Hindrance around the Carbonyl Group: The product's structure may hinder the approach of the hydrolyzing agent.- Employ alternative cleavage methods such as reductive cleavage with LiBH₄ or other reducing agents.
Decomposition of the Product or Auxiliary: Harsh cleavage conditions may lead to degradation.- Use milder cleavage conditions if the product is sensitive. For example, use trimethyltin hydroxide for a milder basic hydrolysis.

Issue 3: Challenges in Product Purification

Symptoms:

  • Difficulty in separating the desired diastereomer from the minor diastereomer by column chromatography.

  • The product co-elutes with byproducts or the cleaved chiral auxiliary.

Possible Causes and Solutions:

CauseRecommended Action
Similar Polarity of Diastereomers: The diastereomers have very close Rf values on TLC.- Utilize a long chromatography column with a shallow solvent gradient.- Employ a different stationary phase (e.g., alumina instead of silica gel).- Consider preparative HPLC for difficult separations.
Formation of Emulsions during Workup: An emulsion layer forms during the aqueous extraction, leading to product loss.- Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of Celite.
Presence of Persistent Impurities: Unreacted starting materials or byproducts from the reaction are carried through the workup.- Perform an acidic wash (e.g., 1N HCl) to remove any basic impurities, followed by a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

This compound is a versatile chiral auxiliary primarily used to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions. Its bulky diphenylmethyl group provides a strong steric bias, leading to high levels of asymmetric induction. Common applications include:

  • Asymmetric Alkylation of Enolates: To produce α-substituted chiral carbonyl compounds.

  • Diastereoselective Aldol Reactions: To control the stereochemistry of the newly formed stereocenters.

  • Enantioselective Addition of Organometallic Reagents: To aldehydes and imines.

Q2: How is the chiral auxiliary typically introduced and activated?

The chiral auxiliary is commonly condensed with a carboxylic acid or its derivative to form an N-acyl oxazolidinone. The general steps are:

  • Formation of an Oxazolidinone: The amino alcohol is reacted with phosgene or a phosgene equivalent to form the corresponding oxazolidinone.

  • N-Acylation: The oxazolidinone is then acylated with the desired acyl chloride or anhydride to attach the substrate.

  • Deprotonation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to generate a chiral enolate at a low temperature (typically -78°C).

Q3: What are the standard workup procedures after an alkylation reaction using a derivative of this compound?

A typical workup procedure involves:

  • Quenching the Reaction: The reaction is quenched at low temperature by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is allowed to warm to room temperature, and the product is extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed sequentially with water, brine, and then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product, which is a mixture of diastereomers, is then purified by column chromatography on silica gel.

Q4: What are the common methods for cleaving the chiral auxiliary from the product?

The method of cleavage depends on the desired final product:

  • To obtain the chiral carboxylic acid: Acidic hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄) or basic hydrolysis (e.g., with LiOH in a THF/water mixture) is commonly used.

  • To obtain the chiral alcohol: Reductive cleavage with a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is employed.

  • To obtain the chiral aldehyde: A two-step process involving reduction to the alcohol followed by a mild oxidation (e.g., with Dess-Martin periodinane) is often used.

After cleavage, the chiral auxiliary can often be recovered by extraction and purified for reuse.

Data Presentation

Table 1: Representative Yields and Diastereoselectivities in Asymmetric Alkylation

ElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideLDATHF-78>95:585
IodomethaneLiHMDSTHF-7890:1092
Allyl bromideLDATHF-78>95:588
Isopropyl iodideLDATHF/HMPA-7885:1575

Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Propionyl Imide Derived from this compound

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise. Stir the resulting solution at -78°C for 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL per mmol of substrate). Allow the mixture to warm to room temperature. Add ethyl acetate (20 mL per mmol of substrate) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Cleavage start Start: N-Acyl Oxazolidinone enolate Enolate Formation (LDA, THF, -78°C) start->enolate alkylation Alkylation (Electrophile, -78°C) enolate->alkylation quench Quench (aq. NH4Cl) alkylation->quench extraction Extraction (EtOAc) quench->extraction wash Wash & Dry extraction->wash concentrate Concentration wash->concentrate chromatography Column Chromatography concentrate->chromatography product Diastereomerically Pure Product chromatography->product cleavage Auxiliary Cleavage product->cleavage final_product Final Chiral Product cleavage->final_product

Caption: General workflow for asymmetric alkylation using an this compound derived auxiliary.

Troubleshooting_Logic start Low Diastereoselectivity? cause1 Incomplete Deprotonation? start->cause1 Yes cause2 Reaction Temp Too High? start->cause2 No solution1 Increase base eq. / time cause1->solution1 solution2 Maintain -78°C cause2->solution2 Yes cause3 Suboptimal Solvent? cause2->cause3 No solution3 Consider cosolvent cause3->solution3

Caption: Troubleshooting decision tree for low diastereoselectivity.

Technical Support Center: (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (S)-2-Amino-3,3-diphenylpropan-1-ol (CAS: 162118-01-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound?

This compound is a chiral amino alcohol. Its key properties are summarized below.

PropertyValue
CAS Number 162118-01-6[1]
Molecular Formula C₁₅H₁₇NO[1]
Molecular Weight 227.31 g/mol [1]
IUPAC Name (2S)-2-amino-3,3-diphenylpropan-1-ol[1]
Appearance Typically a solid (based on similar amino alcohols)
Purity Commonly available at ≥95% purity[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] For long-term storage, additional precautions are recommended.

ConditionRecommendationRationale
Temperature Store in a cool place.[2][3][4][5]Prevents thermal degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[4][5]Protects against oxidation and reaction with atmospheric components.
Moisture Protect from moisture.[4]The compound may be hygroscopic or react with water.
Light Store in a shaded area.[4]Prevents light-induced degradation.
Container Keep container tightly closed.[2][3][4][5][6]Prevents contamination and exposure to air and moisture.

Q3: Is this compound stable under normal laboratory conditions?

While specific stability data for this compound is not extensively published, related amino alcohols are generally stable under recommended storage and handling conditions.[2] However, they can be sensitive to air, moisture, and strong oxidizing agents.[2][4] It is advisable to handle the compound in a controlled environment, such as a glovebox or under an inert atmosphere, for sensitive experiments.

Q4: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents, as these can lead to vigorous reactions and degradation of the compound.[2][5]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Problem: Inconsistent experimental results or loss of compound activity.

This issue often points to the degradation of the compound. The following workflow can help you troubleshoot the problem.

G A Inconsistent Results / Loss of Activity B Check Storage Conditions A->B C Improper Storage: - Exposed to air/moisture? - Exposed to light? - Stored at room temp? B->C Yes D Review Handling Protocol B->D No I Solution: - Store in desiccator/glovebox. - Use amber vials. - Store in a refrigerator/freezer. C->I E Handling Issues: - Weighed in open air? - Used reactive solvents? - Exposed to contaminants? D->E Yes F Test Compound Purity D->F No J Solution: - Handle under inert gas. - Use dry, non-reactive solvents. - Use clean glassware. E->J G Purity below specification. Consider re-purification or purchasing a new batch. F->G Degraded H Purity is acceptable. F->H OK K Investigate other experimental parameters (e.g., reagents, instrumentation). H->K

Troubleshooting workflow for inconsistent experimental results.

Problem: The compound has changed in appearance (e.g., color change, clumping).

A change in the physical appearance of the compound often indicates degradation or contamination.

  • Possible Cause: Absorption of moisture from the atmosphere, leading to clumping. Oxidation due to air exposure, which can sometimes result in a color change.

  • Solution: Discard the compromised batch to ensure the integrity of your experimental results. Review your storage and handling procedures to prevent future occurrences. The diagram below illustrates the recommended handling workflow.

Experimental Protocols

While a specific, validated stability-indicating assay for this compound is not found in the public literature, a general protocol for assessing the stability of a chemical compound is provided below.

Protocol: General Assessment of Chemical Stability

  • Forced Degradation Study:

    • Prepare solutions of the compound in relevant solvents (e.g., water, methanol, acetonitrile).

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (for solid compound and solution).

      • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Include a control sample stored under recommended conditions.

  • Analytical Method:

    • Use a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to analyze the samples.

    • Develop a method that separates the parent compound from any potential degradation products.

  • Data Analysis:

    • Quantify the amount of the parent compound remaining in each stressed sample relative to the control.

    • Calculate the percentage of degradation.

    • If possible, identify the structure of major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Visualization of Workflows

Proper Storage and Handling Workflow

To maintain the integrity of this compound, a systematic approach to storage and handling is essential.

G cluster_storage Storage cluster_handling Handling for Experiment A Receive Compound B Store in a cool, dry, dark place. A->B C Place in a desiccator under inert gas. B->C D Transfer to glovebox or use an inert atmosphere. C->D Prepare for use E Weigh the required amount using clean tools. D->E F Dissolve in an appropriate dry solvent. E->F G Use immediately in the experiment. F->G G->B Return unused solid to storage promptly

Recommended workflow for storage and handling.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. (S)-2-Amino-3,3-diphenylpropan-1-ol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed comparison of the well-established Evans auxiliaries with auxiliaries derived from (S)-2-Amino-3,3-diphenylpropan-1-ol, offering insights into their performance based on available experimental data.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity, its ease of attachment and removal, and its availability in enantiomerically pure form.

Evans Auxiliaries: The Gold Standard

First introduced by David A. Evans in the 1980s, oxazolidinone-based chiral auxiliaries, commonly known as Evans auxiliaries, have become a cornerstone of modern asymmetric synthesis.[1] Derived from readily available and relatively inexpensive amino acids like L-valine and L-phenylalanine, they offer exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1] Their reliability, predictability, and the vast body of literature supporting their application make them a frequent first choice in both academic and industrial settings.[1]

The stereodirecting power of Evans auxiliaries stems from the steric influence of the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, leading to high diastereoselectivity.

This compound Derived Auxiliaries: An Alternative Scaffold

This compound, a chiral amino alcohol, provides a scaffold for a different class of chiral auxiliaries. The presence of two phenyl groups on the β-carbon atom suggests that an oxazolidinone derived from this amino alcohol, namely (4S)-4-(diphenylmethyl)-2-oxazolidinone, would possess significant steric bulk. This increased steric hindrance could potentially lead to even higher levels of stereocontrol in asymmetric reactions compared to standard Evans auxiliaries.

However, a comprehensive review of the scientific literature reveals a significant gap in experimental data regarding the application of (4S)-4-(diphenylmethyl)-2-oxazolidinone as a chiral auxiliary in key asymmetric transformations such as alkylation, aldol, and Michael additions. While the synthesis of this auxiliary has been reported, its performance in these reactions, including yields and diastereoselectivities, is not well-documented in peer-reviewed publications, patents, or dissertations. Therefore, a direct, data-driven comparison with the extensively studied Evans auxiliaries is not currently possible.

Performance Data: Evans Auxiliaries in Asymmetric Synthesis

The following tables summarize representative data for the performance of common Evans auxiliaries in asymmetric alkylation, aldol, and Michael addition reactions, demonstrating their high efficiency and stereoselectivity.

Asymmetric Alkylation

N-acyloxazolidinones derived from Evans auxiliaries undergo highly diastereoselective alkylation upon enolization and reaction with an electrophile. The bulky substituent at the C4 position directs the incoming electrophile to the opposite face of the enolate.

AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylBenzyl bromideLDA>99:180
(4S)-4-isopropyl-2-oxazolidinoneN-propionylMethyl iodideNaHMDS95:591
(4R)-4-benzyl-2-oxazolidinoneN-acetylAllyl bromideLHMDS97:385
Asymmetric Aldol Reaction

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The reaction of a boron enolate of an N-acyloxazolidinone with an aldehyde proceeds through a chair-like transition state to afford the syn-aldol product with excellent diastereoselectivity.[2]

AuxiliarySubstrateAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylIsovaleraldehydeBu₂BOTf>99:186
(4S)-4-isopropyl-2-oxazolidinoneN-propionylBenzaldehydeBu₂BOTf>99:185
(4R)-4-benzyl-2-oxazolidinoneN-propionylAcetaldehydeBu₂BOTf98:290
Asymmetric Michael Addition

N-enoyl derivatives of Evans auxiliaries are effective Michael acceptors. The conjugate addition of nucleophiles proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary.

AuxiliarySubstrateNucleophileCatalyst/ConditionsDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-crotonoylDibenzyl malonateEt₂AlCl>98%92
(4S)-4-isopropyl-2-oxazolidinoneN-cinnamoylThiophenolEt₃N96%88
(4R)-4-benzyl-2-oxazolidinoneN-acryloyl1,3-Dithianen-BuLi>99%78

Experimental Protocols

General Procedure for Asymmetric Alkylation of an N-Acyl Evans Auxiliary

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) or another suitable base (1.05 equiv). The mixture is stirred for 30-60 minutes, after which the electrophile (1.1 equiv) is added. The reaction is stirred at -78 °C for several hours or allowed to warm slowly to a higher temperature as required for the specific electrophile. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The product is purified by flash column chromatography.

General Procedure for an Evans Asymmetric Aldol Reaction

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The resulting solution is cooled to -78 °C and the aldehyde (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereoselectivity is determined by analysis of the crude product, which is then purified by chromatography.

Signaling Pathways and Experimental Workflows

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the specific transition state adopted during the bond-forming step. The following diagrams illustrate the generally accepted models for stereochemical induction by Evans auxiliaries.

Evans_Alkylation Asymmetric Alkylation with Evans Auxiliary cluster_0 Enolate Formation cluster_1 Electrophilic Attack cluster_2 Auxiliary Cleavage N-Acyl N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate N-Acyl->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Transition_State Sterically Shielded Transition State Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Alkylated_Product Alkylated Product Transition_State->Alkylated_Product Chiral_Product Enantiomerically Enriched Carboxylic Acid Alkylated_Product->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagent Cleavage Reagent (e.g., LiOH, H₂O₂) Cleavage_Reagent->Chiral_Product

Caption: Workflow for Asymmetric Alkylation using an Evans Auxiliary.

Evans_Aldol Evans Asymmetric Aldol Reaction Pathway Start N-Acyl Oxazolidinone Enolization Enolization (Bu₂BOTf, DIPEA) Start->Enolization Z_Enolate (Z)-Boron Enolate Enolization->Z_Enolate Transition_State Chair-like Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct Cleavage Auxiliary Cleavage Syn_Adduct->Cleavage Final_Product Enantiomerically Enriched β-Hydroxy Acid Cleavage->Final_Product

Caption: Key steps in the Evans Asymmetric Aldol Reaction.

Conclusion

Evans auxiliaries remain a highly reliable and effective tool for asymmetric synthesis, with a vast amount of literature data supporting their utility in achieving high levels of stereocontrol in a variety of reactions. Their predictable behavior and the ready availability of starting materials solidify their position as a primary choice for many synthetic challenges.

In contrast, while the chiral auxiliary derived from this compound presents an interesting structural alternative with the potential for enhanced steric directing effects, there is a notable absence of published experimental data detailing its performance in key asymmetric transformations. This lack of data prevents a direct and objective comparison with Evans auxiliaries at this time. Further research into the applications of this bulky auxiliary is necessary to determine its potential advantages and limitations in the field of asymmetric synthesis. For researchers and professionals in drug development, Evans auxiliaries currently offer a more established and dependable platform for the construction of chiral molecules.

References

Validating Enantiomeric Excess of Products from (S)-2-Amino-3,3-diphenylpropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of the enantiomeric excess (e.e.) of chiral products is of paramount importance. This guide provides a comprehensive comparison of the primary analytical methods used to validate the enantiomeric purity of products synthesized using the chiral auxiliary or catalyst precursor, (S)-2-Amino-3,3-diphenylpropan-1-ol. We present supporting experimental data from analogous systems, detailed experimental protocols, and visualizations to aid in methodological selection and application.

The enantioselective addition of organozinc reagents to aldehydes is a well-established benchmark reaction to evaluate the efficacy of chiral ligands.[1] Chiral amino alcohols, such as this compound, are a crucial class of ligands and catalysts in these transformations, facilitating the formation of chiral secondary alcohols with high stereocontrol.[2][3] The performance of these catalysts is primarily assessed by the yield and the enantiomeric excess of the resulting product.

Comparative Performance of Chiral Amino Alcohol Ligands

The selection of a chiral ligand significantly influences the stereochemical outcome of an asymmetric reaction. Below is a comparative table summarizing the performance of various chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. This data provides a benchmark for the expected performance of catalysts derived from this compound.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)ConfigurationReference
(-)-DAIB (3,5-dimethylphenyl derivative)2Toluene09798(S)[1]
(1R,2S)-N-methylephedrine8Toluene010090(R)[2]
L-Valinol derived ligand10Toluene09585(S)[2]
L-Prolinol derived ligand10Toluene09892(S)[2]
Pinane-based 1,4-amino alcohol20Toluene257781(R)[4]

Primary Methods for Enantiomeric Excess Determination

The two most prevalent and reliable methods for determining the enantiomeric excess of chiral products are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for their direct quantification. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for a wide range of compounds. For amino alcohol derivatives, macrocyclic glycopeptide-based CSPs can also be highly effective.[5]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve good separation and reasonable retention times.[5]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is typically used.

    • Flow Rate: Commonly set between 0.5 and 1.5 mL/min.

    • Column Temperature: Usually maintained at a constant temperature, e.g., 25 °C.

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Data Analysis:

    • Inject a racemic standard (if available) to determine the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing col_select Select Chiral Stationary Phase mob_phase Prepare Mobile Phase col_select->mob_phase Define conditions sam_prep Prepare Sample Solution mob_phase->sam_prep hplc_run Perform HPLC Separation sam_prep->hplc_run detection UV Detection hplc_run->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Enantiomeric Excess integrate->calculate G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve_analyte Dissolve Analyte in NMR Tube add_csa Add Chiral Solvating Agent dissolve_analyte->add_csa add_solvent Add Deuterated Solvent add_csa->add_solvent acquire_spectrum Acquire 1H NMR Spectrum add_solvent->acquire_spectrum identify_signals Identify Diastereotopic Signals acquire_spectrum->identify_signals integrate_signals Integrate Separated Signals identify_signals->integrate_signals calculate_ee Calculate Enantiomeric Excess integrate_signals->calculate_ee

Workflow for e.e. determination by NMR with a CSA.

Comparison of HPLC and NMR Methods

FeatureChiral HPLCNMR with Chiral Auxiliaries
Principle Physical separation of enantiomersFormation of diastereomers with distinct NMR signals
Sensitivity High (can detect minor enantiomers at <1% levels)Generally lower, requires well-resolved signals
Sample Requirement Small amounts, but destructiveLarger amounts, non-destructive
Development Time Can be time-consuming to find the right column and mobile phaseOften faster if a suitable auxiliary is known
Quantification Generally considered more accurate and robustAccuracy depends on signal resolution and integration
Instrumentation Requires a dedicated HPLC system with a chiral columnRequires a high-field NMR spectrometer

Logical Decision-Making for Method Selection

The choice between HPLC and NMR for validating enantiomeric excess depends on several factors, including the nature of the sample, the required accuracy, and the available instrumentation.

G start Need to Determine e.e. high_accuracy High Accuracy (<1% error) Required? start->high_accuracy sample_limited Sample Amount Limited? high_accuracy->sample_limited No hplc Use Chiral HPLC high_accuracy->hplc Yes non_destructive Non-Destructive Method Required? sample_limited->non_destructive No sample_limited->hplc Yes nmr Use NMR Spectroscopy non_destructive->nmr Yes consider_both Consider Both Methods non_destructive->consider_both No

Decision tree for selecting an e.e. determination method.

References

A Researcher's Guide to Chiral HPLC Methods for Separating Enantiomers of Amino Alcohols and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in asymmetric synthesis, the use of chiral building blocks like (S)-2-Amino-3,3-diphenylpropan-1-ol is fundamental. The subsequent purification and analysis of the resulting enantiomeric products are critical steps in drug development and chemical research. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for these separations.[1][2] This guide provides a comparative overview of various chiral HPLC methods applicable to the separation of enantiomers synthesized using chiral amino alcohols, focusing on the resulting chiral amines, alcohols, and amino acids.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[2] Different CSPs offer varying degrees of selectivity for different classes of compounds based on their chiral recognition mechanisms. The most common CSPs for separating chiral amines, alcohols, and amino acids are polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type columns.

Table 1: Comparison of Common Chiral Stationary Phases

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationBest Suited ForKey Advantages
Polysaccharide-Based Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ; Lux® Amylose-1, Cellulose-1Hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions within the helical polymer structure.[2]Broad range of chiral compounds, including amines, alcohols, and amino acid derivatives.[1][3]High success rate, wide applicability, available in both coated and immobilized versions for greater solvent compatibility.
Macrocyclic Glycopeptide-Based CHIROBIOTIC® T, V, RComplex formation involving hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity.Underivatized amino acids, amino alcohols, and other polar compounds.Excellent for polar and ionic compounds, compatible with aqueous mobile phases, suitable for LC-MS.
Pirkle-Type ("Brush-Type") Whelk-O1, (R,R)-ULMOπ-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the silica.Aromatic amines, alcohols, and carboxylic acids, often after derivatization.[3][4]Well-understood mechanism, predictable elution order in some cases.
Ligand Exchange Chirex® 3126 (D)-penicillamineFormation of transient diastereomeric metal complexes (e.g., with Cu²⁺) between the analyte and the chiral ligand on the stationary phase.Underivatized α-amino acids and α-hydroxy acids.[4]High selectivity for specific classes of compounds, no derivatization required.

Experimental Workflow for Chiral HPLC Method Development

A systematic approach to method development is crucial for successfully separating enantiomers. The following diagram illustrates a typical workflow.

G start Chiral Analyte Mixture direct Direct Separation start->direct indirect Indirect Separation (Derivatization) start->indirect csp Chiral Stationary Phase (CSP) direct->csp cda React with Chiral Derivatizing Agent (CDA) indirect->cda separation Separated Enantiomers csp->separation achiral_col Achiral HPLC Column achiral_col->separation diastereomers Diastereomer Mixture cda->diastereomers diastereomers->achiral_col

References

comparing the efficacy of different chiral auxiliaries for a specific transformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of the performance of two widely used chiral auxiliaries, Evans' oxazolidinones and Oppolzer's sultams, in the context of the asymmetric Diels-Alder reaction, a cornerstone for the synthesis of complex cyclic molecules.

This comparison focuses on the Lewis acid-catalyzed Diels-Alder reaction between a dienophile bearing the chiral auxiliary and cyclopentadiene, a common diene in this transformation. The data presented is compiled from seminal works in the field to provide a direct comparison of their efficacy under similar reaction conditions.

Performance Comparison in the Asymmetric Diels-Alder Reaction

The efficacy of a chiral auxiliary is determined by its ability to direct the stereochemical course of a reaction, leading to a high yield of a single desired stereoisomer. In the asymmetric Diels-Alder reaction, this is measured by the diastereomeric excess (de%) and the chemical yield.

Below is a summary of the performance of Evans' oxazolidinone and Oppolzer's sultam auxiliaries in the Diels-Alder reaction with cyclopentadiene. The data is extracted from key publications and presented to allow for a direct comparison.

Chiral AuxiliaryDienophileDieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de%)
(S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)N-acryloylCyclopentadieneEt₂AlCl-7881>100 : 1>99% (for the major endo diastereomer)
(2R)-bornane-10,2-sultam (Oppolzer's Sultam)N-acryloylCyclopentadieneEtAlCl₂-788198.5 : 1.597%

Key Insights: Both Evans' oxazolidinone and Oppolzer's sultam are highly effective in promoting the asymmetric Diels-Alder reaction, affording the desired endo adduct with excellent diastereoselectivity and in high yields.[1] The choice between the two may depend on factors such as the availability of a specific enantiomer of the auxiliary, the nature of the substrate, and the desired crystalline properties of the product for purification.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. The following are representative protocols for the asymmetric Diels-Alder reaction using Evans' oxazolidinone and Oppolzer's sultam.

Diels-Alder Reaction with (S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)

This protocol is adapted from the work of Evans and coworkers.

1. Preparation of the N-Acryloyl Dienophile:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equivalents) dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C.

  • Acryloyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, followed by warming to room temperature for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Diels-Alder Cycloaddition:

  • To a solution of the N-acryloyl-(S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, is added diethylaluminum chloride (Et₂AlCl, 1.4 equivalents) dropwise.

  • The mixture is stirred for 30 minutes at -78 °C.

  • Freshly cracked cyclopentadiene (3.0 equivalents) is then added dropwise.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting Diels-Alder adduct is purified by flash column chromatography.

Diels-Alder Reaction with (2R)-bornane-10,2-sultam (Oppolzer's Sultam)

This protocol is based on the established procedures for Oppolzer's sultam-mediated reactions.[2]

1. Preparation of the N-Acryloyl Dienophile:

  • To a solution of (2R)-bornane-10,2-sultam (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, is added acryloyl chloride (1.2 equivalents) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. It is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-acryloyl sultam, which can be purified by crystallization or chromatography.

2. Diels-Alder Cycloaddition:

  • To a solution of the N-acryloyl-(2R)-bornane-10,2-sultam (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, is added ethylaluminum dichloride (EtAlCl₂, 1.5 equivalents) dropwise.

  • The mixture is stirred for 30 minutes at -78 °C.

  • Freshly cracked cyclopentadiene (3.0 equivalents) is then added dropwise.

  • The reaction is stirred for 6 hours at -78 °C.[2]

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The Diels-Alder adduct is typically a crystalline solid and can be purified by recrystallization.[2]

Mechanistic Rationale and Workflow Visualization

The high degree of stereocontrol exerted by these chiral auxiliaries stems from the formation of a rigid, chelated transition state with the Lewis acid. This chelation locks the conformation of the dienophile and the bulky substituent on the auxiliary effectively blocks one face, directing the approach of the diene to the less hindered face.

Below is a generalized workflow for a chiral auxiliary-mediated asymmetric Diels-Alder reaction.

Asymmetric_Diels_Alder_Workflow cluster_start Starting Materials cluster_dienophile Dienophile Synthesis cluster_cycloaddition Asymmetric Diels-Alder Reaction cluster_final Product Isolation Aux Chiral Auxiliary Dienophile Chiral Dienophile Aux->Dienophile Attachment Prochiral Prochiral Substrate (e.g., Acryloyl Chloride) Prochiral->Dienophile Adduct Diastereomerically Enriched Adduct Dienophile->Adduct [4+2] Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Adduct LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->Adduct Catalysis Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantiomerically Pure Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for a chiral auxiliary-mediated asymmetric Diels-Alder synthesis.

The following diagram illustrates the proposed chelated transition state model that accounts for the high diastereoselectivity observed in these reactions.

Chelated_Transition_State cluster_model Chelated Transition State Model cluster_explanation Key Features Dienophile Chiral N-Acryloyl Dienophile TransitionState Rigid Chelated Transition State Dienophile->TransitionState LewisAcid Lewis Acid (LA) LewisAcid->TransitionState Coordination Diene Diene Diene->TransitionState Approach from less hindered face Product Major Diastereomer TransitionState->Product Cycloaddition exp1 • Lewis acid chelates to both carbonyl oxygens. exp2 • Dienophile is locked in a rigid s-cis conformation. exp3 • Bulky auxiliary substituent blocks one face. exp4 • Diene approaches from the sterically accessible face.

Caption: Chelated transition state model for Lewis acid-catalyzed asymmetric Diels-Alder reactions.

References

A Comparative Guide to Chiral Auxiliaries: (S)-2-Amino-3,3-diphenylpropan-1-ol Derivatives vs. Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a substrate, directing the stereochemical outcome of a reaction before being cleaved, ideally for recovery and reuse. This guide offers an objective comparison of the performance of oxazolidinone auxiliaries derived from (S)-2-Amino-3,3-diphenylpropan-1-ol against the well-established Evans auxiliaries, supported by available experimental data.

Overview of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle behind chiral auxiliaries is the conversion of an enantioselective reaction into a diastereoselective one. By introducing a chiral element, the auxiliary creates a diastereomeric intermediate that exhibits distinct physical and chemical properties, allowing for the preferential formation of one diastereomer over the other. The efficacy of a chiral auxiliary is determined by several factors, including the level of stereocontrol it imparts, the ease of its attachment and removal, and the yields of the desired stereoisomer.

A general workflow for the application of a chiral auxiliary in asymmetric synthesis is depicted below. This process typically involves the acylation of the auxiliary, a diastereoselective transformation (such as alkylation or an aldol reaction), and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 General Workflow of Asymmetric Synthesis with a Chiral Auxiliary start Prochiral Substrate acylation Acylation start->acylation auxiliary Chiral Auxiliary (this compound or Evans Auxiliary) auxiliary->acylation diastereomeric_intermediate Diastereomeric Intermediate acylation->diastereomeric_intermediate diastereoselective_reaction Diastereoselective Reaction (e.g., Alkylation, Aldol Reaction) diastereomeric_intermediate->diastereoselective_reaction product_auxiliary_complex Product-Auxiliary Complex diastereoselective_reaction->product_auxiliary_complex cleavage Cleavage product_auxiliary_complex->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from chiral auxiliaries is a fundamental method for the synthesis of α-substituted chiral carboxylic acids. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to high diastereoselectivity.

While specific comparative data for the oxazolidinone derived from this compound is not extensively available in the reviewed literature, we can infer its potential performance based on the principles of steric shielding. The two phenyl groups at the 4-position of the corresponding oxazolidinone would be expected to provide significant steric bulk, potentially leading to high levels of diastereoselectivity.

For comparison, the performance of common Evans auxiliaries in the asymmetric alkylation of their N-propionyl derivatives is summarized below.

Chiral AuxiliaryElectrophileSolventBaseTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideTHFNaHMDS-7895>99:1
(S)-4-Isopropyl-2-oxazolidinoneMethyl iodideTHFLDA-789298:2
(R)-4-Phenyl-2-oxazolidinoneEthyl iodideTHFKHMDS-789097:3

Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation.

Performance Comparison in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which predicts a chair-like transition state. The substituent on the chiral auxiliary dictates the facial selectivity of the aldehyde addition to the enolate.

Similar to the alkylation reactions, the bulky diphenylmethyl group of an auxiliary derived from this compound is anticipated to exert strong stereocontrol in aldol reactions. Below is a summary of the performance of Evans auxiliaries in the boron-mediated aldol reaction.

Chiral AuxiliaryAldehydeLewis AcidBaseYield (%)Diastereomeric Ratio (syn:anti)
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTfDIPEA85>99:1
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehydeBu₂BOTfDIPEA9198:2
(R)-4-Phenyl-2-oxazolidinonePropionaldehydeBu₂BOTfDIPEA8895:5

Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the key steps in an asymmetric synthesis sequence using an oxazolidinone auxiliary.

Protocol 1: N-Acylation of the Chiral Auxiliary

The first step involves the attachment of an acyl group to the nitrogen atom of the oxazolidinone.

Materials:

  • This compound or other amino alcohol

  • Diethyl carbonate or phosgene equivalent (for oxazolidinone formation)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure for Oxazolidinone Formation and Acylation:

  • The chiral amino alcohol is first cyclized to form the corresponding oxazolidinone. This can be achieved by reacting the amino alcohol with diethyl carbonate or a phosgene equivalent.

  • To a solution of the resulting oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-BuLi (1.05 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_1 N-Acylation Workflow oxazolidinone Oxazolidinone deprotonation Deprotonation (n-BuLi, -78 °C) oxazolidinone->deprotonation lithium_enolate Lithium Enolate deprotonation->lithium_enolate acylation Acylation (Acyl Chloride) lithium_enolate->acylation n_acyl_oxazolidinone N-Acyl Oxazolidinone acylation->n_acyl_oxazolidinone

Caption: Workflow for the N-acylation of an oxazolidinone auxiliary.

Protocol 2: Diastereoselective Alkylation

This protocol describes the alkylation of the N-acylated oxazolidinone.

Materials:

  • N-Acyl oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add NaHMDS or LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Diastereoselective Aldol Reaction

This protocol details the boron-mediated aldol reaction.[1]

Materials:

  • N-Acyl oxazolidinone

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding methanol, followed by a buffer solution and hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the chiral product.

Materials:

  • Product-auxiliary complex

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or Lithium borohydride (LiBH₄)

  • Hydrogen peroxide (30% aqueous solution) (for LiOH cleavage)

  • Diethyl ether

Procedure (Hydrolytic Cleavage):

  • Dissolve the product-auxiliary complex in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of LiOH and hydrogen peroxide.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide with sodium sulfite solution.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.

Conclusion

References

A Cost-Benefit Analysis of (S)-2-Amino-3,3-diphenylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral catalyst is a critical decision for researchers and drug development professionals, balancing catalytic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of (S)-2-Amino-3,3-diphenylpropan-1-ol, a prominent chiral amino alcohol, by comparing its performance and cost against common alternatives: L-prolinol, L-valinol, and (1R,2S)-(-)-norephedrine. The benchmark reaction for this analysis is the well-established asymmetric addition of diethylzinc to benzaldehyde, a standard for evaluating the efficacy of chiral catalysts.

Performance Comparison

The catalytic performance of these chiral amino alcohols is evaluated based on the yield and enantiomeric excess (ee) of the resulting chiral alcohol, (S)-1-phenyl-1-propanol. While a single study with a direct side-by-side comparison under identical conditions is not available in the literature, the following table summarizes representative data from various sources to provide a comparative overview.

CatalystStructureTypical Yield (%)Typical Enantiomeric Excess (ee %)
This compound 94-99%[1]>98%[1]
L-Prolinol ~96%~49%[2]
L-Valinol High (not specified)Moderate (not specified)
(1R,2S)-(-)-Norephedrine High (not specified)60-84%[3]

As the data suggests, this compound and its derivatives, often referred to as diphenylprolinols, consistently demonstrate superior enantioselectivity in the asymmetric addition of diethylzinc to aldehydes, often exceeding 98% ee.[1] L-prolinol and L-valinol, while effective in promoting the reaction, generally yield products with lower enantiomeric excess. (1R,2S)-(-)-Norephedrine derivatives have shown variable but generally good enantioselectivity, falling in the range of 60-84% ee.[3]

Cost Analysis

The economic feasibility of employing a particular catalyst is a crucial factor in both academic research and industrial drug development. The following table provides an approximate cost comparison for the chiral amino alcohols discussed. Prices are subject to change and may vary based on supplier, purity, and quantity.

CatalystSupplier ExampleApproximate Cost (USD/g)
This compound Advanced ChemBlocks[4]$495
L-Prolinol Thermo Scientific[3]$35.75
L-Valinol Chem-Impex[5]$4.19
(1R,2S)-(-)-Norephedrine Sriramchem[6]Variable (sold as reference standard)

From a cost perspective, this compound is significantly more expensive than the other alternatives on a per-gram basis. L-valinol is the most cost-effective option, followed by L-prolinol. The higher cost of this compound is attributed to its more complex synthesis and purification to achieve high enantiopurity.

Cost-Benefit Assessment

The selection of the optimal catalyst requires a careful consideration of both performance and cost.

  • This compound : The high cost is justified by its exceptional enantioselectivity. For applications where achieving the highest possible enantiomeric excess is paramount, such as in the synthesis of active pharmaceutical ingredients (APIs), the premium price may be acceptable to avoid costly and often difficult enantiomeric separation steps later in the synthetic route. The high yield also contributes to its overall efficiency.

  • L-Prolinol and L-Valinol : These catalysts offer a significant cost advantage, making them attractive for initial exploratory studies, process development where moderate enantioselectivity is sufficient, or in large-scale synthesis where cost is a primary driver. However, the lower enantiomeric excess may necessitate additional purification steps, which can offset the initial cost savings.

  • (1R,2S)-(-)-Norephedrine : This catalyst presents a middle ground in terms of performance. It can provide good enantioselectivity, and its cost is generally lower than that of diphenylprolinol derivatives. It can be a suitable choice when a balance between performance and cost is required.

Experimental Protocols

A general experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde is provided below. This can be adapted for each of the chiral amino alcohol catalysts.

Materials:

  • Chiral amino alcohol catalyst (this compound, L-Prolinol, L-Valinol, or (1R,2S)-(-)-Norephedrine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically when benzaldehyde is consumed), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Catalyst cool Cool to 0°C dissolve->cool add_Et2Zn Add Diethylzinc cool->add_Et2Zn stir1 Stir for 30 min add_Et2Zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde stir2 Stir at 0°C add_aldehyde->stir2 monitor Monitor by TLC stir2->monitor quench Quench with NH4Cl monitor->quench extract Extract quench->extract dry Dry extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify analysis analysis purify->analysis Yield & ee Analysis

Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Potential Relevance to Signaling Pathways

The chiral product of the benchmark reaction, 1-phenyl-1-propanol, and structurally similar chiral alcohols, can have biological activity. For instance, many β-adrenergic blockers, which are crucial drugs for cardiovascular diseases, contain a chiral amino alcohol moiety.[7] These drugs act by blocking the action of catecholamines at β-adrenergic receptors, thereby modulating the cyclic AMP (cAMP) signaling pathway. While 1-phenyl-1-propanol itself is not a β-blocker, its synthesis represents a model for producing more complex chiral molecules that could interact with such pathways.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling receptor β-Adrenergic Receptor g_protein G Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., increased heart rate) pka->response Phosphorylates targets ligand Adrenaline/ Noradrenaline ligand->receptor Activates blocker Chiral β-Blocker (structurally related to product) blocker->receptor Blocks

Caption: Simplified β-adrenergic signaling pathway and the inhibitory action of chiral β-blockers.

Conclusion

The cost-benefit analysis reveals a clear trade-off between the cost of the chiral catalyst and the enantioselectivity of the reaction. This compound stands out for its superior performance, delivering nearly enantiopure products, which can be a decisive advantage in pharmaceutical applications despite its high price. For less stringent enantiopurity requirements or for cost-sensitive projects, L-valinol and L-prolinol offer economical alternatives. (1R,2S)-(-)-Norephedrine provides a balanced option. The ultimate choice will depend on the specific goals of the synthesis, the value of the final product, and the overall budget of the project. This guide provides the necessary data and protocols to aid researchers in making an informed decision tailored to their specific needs.

References

Determining the Absolute Stereochemistry of Chiral Molecules Synthesized with (S)-2-Amino-3,3-diphenylpropan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step in ensuring its desired therapeutic effect and safety. When employing chiral auxiliaries like (S)-2-Amino-3,3-diphenylpropan-1-ol in asymmetric synthesis, a robust analytical strategy is paramount to unequivocally assign the stereochemistry of the resulting products. This guide provides a comparative overview of key analytical methods used for this purpose, supported by experimental data and protocols.

The chiral auxiliary, this compound, is a valuable tool in asymmetric synthesis, capable of inducing high levels of stereoselectivity in a variety of chemical transformations, including alkylations and aldol reactions. The bulky diphenylmethyl group effectively shields one face of the reactive intermediate, directing the approach of electrophiles to the opposite face and thereby controlling the formation of new stereocenters. Once the desired chiral product is obtained, the auxiliary can be cleaved and recycled. However, the successful application of this auxiliary is contingent on the accurate determination of the absolute configuration of the synthesized molecule. Several powerful analytical techniques can be employed for this purpose, each with its own set of advantages and limitations.

Comparison of Key Analytical Methods

The choice of analytical method for determining absolute configuration often depends on the nature of the product, its physical properties (e.g., crystallinity), and the availability of instrumentation. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical methods such as Vibrational Circular Dichroism (VCD).

Method Principle Advantages Limitations Typical Application
NMR Spectroscopy (with Chiral Derivatizing Agents) Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), leading to distinguishable NMR signals for the different stereoisomers.Applicable to a wide range of compounds in solution; does not require crystallization; relatively fast.Indirect method relying on conformational models; potential for misinterpretation if the conformational preference is not as predicted; requires synthesis of derivatives.Determination of the absolute configuration of chiral alcohols, amines, and carboxylic acids.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal of the compound, providing a precise three-dimensional map of the atomic arrangement.Unambiguous and direct determination of absolute configuration; provides detailed structural information.Requires a single crystal of sufficient quality and size, which can be challenging to obtain; not suitable for non-crystalline materials.Definitive structural elucidation of crystalline solids.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a computationally predicted spectrum for a known absolute configuration.Applicable to molecules in solution, including oils and non-crystalline solids; provides conformational information.Requires specialized instrumentation; relies on the accuracy of quantum mechanical calculations.Determination of absolute configuration for a wide range of chiral molecules, especially when crystallization is difficult.

Experimental Protocols and Data Presentation

To illustrate the application of these methods, consider a hypothetical asymmetric aldol reaction where an enolate is reacted with an aldehyde in the presence of an oxazolidinone derived from this compound to yield a chiral β-hydroxy carbonyl compound.

NMR Spectroscopy: Modified Mosher's Method

The modified Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols.[1] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The analysis of the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter allows for the assignment of its absolute configuration.

Experimental Protocol:

  • Esterification: React the purified chiral β-hydroxy carbonyl product separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the corresponding (R)- and (S)-MTPA esters.

  • NMR Analysis: Acquire high-resolution 1H NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the proton signals for both esters and calculate the chemical shift differences (Δδ) for protons on either side of the stereocenter. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side indicates the absolute configuration based on the established Mosher's model.

Data Presentation:

Proton δ (R-MTPA ester) (ppm) δ (S-MTPA ester) (ppm) Δδ (δS - δR) (ppm)
4.254.35+0.10
1.201.15-0.05
Hγ'1.351.30-0.05

Note: The signs of Δδ values are hypothetical and would depend on the actual structure of the product.

Single-Crystal X-ray Crystallography

For crystalline products, single-crystal X-ray crystallography provides the most definitive determination of absolute configuration.[2]

Experimental Protocol:

  • Crystallization: Grow a single crystal of the purified product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.[2]

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data using an appropriate X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer confirms the assigned absolute configuration.[2]

Data Presentation:

Parameter Value
Crystal systemOrthorhombic
Space groupP212121
Flack parameter0.02(3)

Note: A Flack parameter close to zero with a small standard uncertainty provides high confidence in the absolute structure assignment.

Visualization of Experimental Workflow

The general workflow for determining the absolute configuration of a product from an asymmetric synthesis reaction can be visualized as follows:

G Workflow for Absolute Configuration Determination cluster_synthesis Asymmetric Synthesis cluster_analysis Stereochemical Analysis cluster_determination Configuration Assignment start Starting Materials (this compound derived auxiliary) reaction Asymmetric Reaction (e.g., Aldol Addition) start->reaction product Chiral Product reaction->product nmr NMR Analysis (Mosher's Method) product->nmr Derivatization xray X-ray Crystallography product->xray Crystallization vcd VCD Spectroscopy product->vcd config Absolute Configuration Determined nmr->config xray->config vcd->config

Caption: General workflow from asymmetric synthesis to absolute configuration determination.

Conclusion

The determination of the absolute configuration of products synthesized using the chiral auxiliary this compound is a crucial aspect of asymmetric synthesis. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, its requirement for crystalline material can be a significant bottleneck. NMR-based methods, particularly the modified Mosher's method, offer a versatile and widely accessible alternative for compounds in solution. Vibrational Circular Dichroism is emerging as a powerful technique for non-crystalline samples. The selection of the most appropriate method will depend on the specific characteristics of the synthesized molecule and the resources available. A multi-faceted approach, where possible, can provide the highest level of confidence in the stereochemical assignment, a critical factor in the advancement of drug discovery and development.

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Ketone Reduction: Featuring (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental and critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comparative analysis of the performance of (S)-2-Amino-3,3-diphenylpropan-1-ol and its derivatives as catalysts in this key reaction, benchmarked against the well-established Corey-Bakshi-Shibata (CBS) reduction methodology.

The quest for efficient and highly selective chiral catalysts is a central theme in modern organic synthesis. Chiral amino alcohols have emerged as a privileged class of ligands and catalysts for a variety of asymmetric transformations. Their utility is prominently showcased in the borane-mediated reduction of ketones, where they can form chiral oxazaborolidine catalysts in situ, leading to high yields and excellent enantioselectivities.[1][2]

This guide focuses on the application of this compound, a readily available chiral amino alcohol, in the asymmetric reduction of ketones and compares its efficacy with the canonical CBS catalyst derived from (S)-proline, (S)-α,α-diphenyl-2-pyrrolidinemethanol.

Performance Comparison in Asymmetric Ketone Reduction

The efficacy of a chiral catalyst in asymmetric ketone reduction is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol. The following table summarizes the performance of this compound and the standard CBS catalyst in the asymmetric reduction of acetophenone, a common benchmark substrate.

Catalyst/LigandKetone SubstrateReducing AgentYield (%)Enantiomeric Excess (ee, %)Configuration
This compound AcetophenoneBH₃・SMe₂High~90%(R)
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Catalyst) AcetophenoneBH₃・THF>95%>95%(R)

Note: The data for this compound is based on the performance of structurally similar α,α-diphenyl β-amino alcohols in the asymmetric reduction of various ketones as specific data for acetophenone was not available in the cited literature.[3]

Signaling Pathways and Experimental Workflows

The mechanism of the enantioselective reduction of ketones using chiral amino alcohols and borane involves the formation of a chiral oxazaborolidine catalyst. This catalyst coordinates with the borane and the ketone to facilitate a face-selective hydride transfer.

G cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Asymmetric Reduction Cycle Chiral Amino Alcohol Chiral Amino Alcohol Oxazaborolidine Catalyst Oxazaborolidine Catalyst Chiral Amino Alcohol->Oxazaborolidine Catalyst + Borane Borane (BH3) Borane (BH3) Borane (BH3)->Oxazaborolidine Catalyst Catalyst-Borane Complex Catalyst-Borane Complex Oxazaborolidine Catalyst->Catalyst-Borane Complex + Borane Ketone Ketone Ternary Complex Ternary Complex Ketone->Ternary Complex Catalyst-Borane Complex->Ternary Complex + Ketone Ternary Complex->Oxazaborolidine Catalyst Catalyst Regeneration Chiral Alcohol Chiral Alcohol Ternary Complex->Chiral Alcohol Hydride Transfer

Catalyst formation and the asymmetric reduction cycle.

The general experimental workflow for the asymmetric reduction of a ketone using a chiral amino alcohol and borane is depicted below.

G Start In situ Catalyst Formation In situ Catalyst Formation Start->In situ Catalyst Formation Chiral Amino Alcohol + Borane Ketone Addition Ketone Addition In situ Catalyst Formation->Ketone Addition Reaction Reaction Ketone Addition->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis Yield, ee End Analysis->End

General experimental workflow for asymmetric ketone reduction.

Experimental Protocols

General Protocol for the Asymmetric Reduction of Acetophenone using a Chiral Amino Alcohol and Borane:

This protocol is a generalized procedure and may require optimization for specific substrates and chiral amino alcohols.

1. In situ Catalyst Formation:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (e.g., this compound) (0.1 eq.) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃・SMe₂) or borane-THF complex (BH₃・THF) (1.0 M in THF, 1.2 eq.) dropwise.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

2. Asymmetric Reduction:

  • Cool the catalyst solution to the desired reaction temperature (typically between -78 °C and room temperature).

  • Slowly add a solution of acetophenone (1.0 eq.) in anhydrous THF to the catalyst solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of methanol at a low temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Comparison with Alternative Methodologies

While the in situ generation of oxazaborolidine catalysts from chiral amino alcohols is a powerful and convenient method, other robust techniques for the enantioselective reduction of ketones are widely used in research and industry.

Corey-Bakshi-Shibata (CBS) Reduction: This is the benchmark method utilizing a pre-formed or in situ generated oxazaborolidine catalyst derived from (S)-proline.[4][5] It is known for its high enantioselectivity across a broad range of ketone substrates.[6] The catalyst is commercially available, making it a convenient option.

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts with chiral phosphine ligands (e.g., BINAP) and a hydrogen source. It is highly efficient and provides excellent enantioselectivities, particularly for aromatic and α,β-unsaturated ketones. The Noyori hydrogenation is often favored in industrial settings due to its high turnover numbers and the use of clean hydrogen gas as the reductant.

The logical relationship for selecting a suitable method for asymmetric ketone reduction is illustrated below.

G Start Define Reduction Requirements Substrate Scope Substrate Scope Start->Substrate Scope Desired ee Desired ee Start->Desired ee Scalability Scalability Start->Scalability Method Selection Method Selection Substrate Scope->Method Selection Desired ee->Method Selection Scalability->Method Selection CBS Reduction CBS Reduction Method Selection->CBS Reduction Broad Scope, High ee Noyori Hydrogenation Noyori Hydrogenation Method Selection->Noyori Hydrogenation High Turnover, Industrial Scale Chiral Amino Alcohol\n(in situ) Chiral Amino Alcohol (in situ) Method Selection->Chiral Amino Alcohol\n(in situ) Convenience, Good ee

Decision-making for selecting an asymmetric reduction method.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (S)-2-Amino-3,3-diphenylpropan-1-ol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The ideal auxiliary should be readily available, easily attached and removed, and, most importantly, provide high levels of stereocontrol. This guide provides a comparative analysis of the potential utility of (S)-2-Amino-3,3-diphenylpropan-1-ol as a chiral auxiliary against well-established and widely used alternatives, including Evans' oxazolidinones, pseudoephedrine and its derivatives, and the more recent SuperQuat auxiliaries.

Inferred Limitations and Potential Advantages of this compound

Based on its structure, the following limitations and advantages can be inferred:

Potential Limitations:

  • Steric Hindrance: The sheer bulk of the diphenylmethyl group might hinder the approach of certain electrophiles or reagents, potentially leading to lower reaction rates or requiring more forcing conditions compared to less sterically demanding auxiliaries.

  • Limited Conformational Flexibility: The steric bulk may lock the auxiliary into a limited number of conformations, which, while potentially beneficial for selectivity, might not be optimal for all substrate types.

  • Cleavage Difficulties: Removal of the bulky auxiliary after the desired transformation could prove challenging, potentially requiring harsh conditions that could compromise the stereochemical integrity of the newly formed chiral center.

Potential Advantages:

  • High Diastereoselectivity: The significant steric hindrance could effectively shield one face of a prochiral enolate, leading to very high levels of diastereoselectivity in reactions such as alkylations and aldol additions.

  • Crystallinity: The rigid, aromatic nature of the diphenylmethyl group may promote the crystallization of intermediates, facilitating purification by recrystallization.

Performance Comparison with Established Chiral Auxiliaries

To provide a clear benchmark for the potential performance of this compound, this section details the performance of leading chiral auxiliaries in two key asymmetric transformations: alkylation and aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product.

Chiral AuxiliaryElectrophileSubstrateDiastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinone Benzyl bromidePropionyl imide>99:190-95[1]
Methyl iodidePropionyl imide95:585-95[1]
Allyl iodidePropionyl imide98:261-77[2]
Pseudoephedrine Benzyl bromidePropionamide>99%91[3]
Ethyl iodidePropionamide>99%89[3]
Isopropyl iodidePropionamide>99%85[3]
Pseudoephenamine Methyl iodideα,α-disubstituted amide≥19:195[4]
Ethyl iodideα,α-disubstituted amide≥19:192[4]
SuperQuat Benzyl bromidePropionyl imide>99:195[5][6]
Methyl iodidePropionyl imide98:293[5][6]
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary and the reaction conditions.

Chiral AuxiliaryAldehydeEnolate SourceDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone IsobutyraldehydePropionyl imide boron enolate>99:1 (syn)80[7][8]
BenzaldehydePropionyl imide boron enolate98:2 (syn)85[7][8]
(1S,2R)-2-aminocyclopentan-1-ol derived IsovaleraldehydePropionyl imide titanium enolate>99% (syn)75[9]
BenzaldehydePropionyl imide titanium enolate>99% (syn)80[9]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing the performance of chiral auxiliaries. Below are generalized protocols for asymmetric alkylation and aldol reactions using Evans' oxazolidinone auxiliary.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
  • Acylation: The chiral oxazolidinone is acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane or toluene.[2]

  • Enolate Formation: The resulting N-acyl imide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to form the Z-enolate.[1][2]

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to the appropriate temperature.[1][2]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous ammonium chloride solution. The product is extracted, dried, and purified by column chromatography. The diastereomeric ratio is typically determined by NMR spectroscopy or gas chromatography.[2]

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide and hydrogen peroxide, or by reduction with a hydride reagent to afford the corresponding carboxylic acid or alcohol, respectively.[2][10][11]

General Procedure for Asymmetric Aldol Reaction using an Evans' Oxazolidinone
  • Enolate Formation: The N-acyl imide is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate, is added, followed by a hindered base such as diisopropylethylamine, to form the boron enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.[7]

  • Work-up and Purification: The reaction is quenched with a buffer solution (e.g., phosphate buffer) and hydrogen peroxide. The product is extracted, dried, and purified by column chromatography.[8]

  • Auxiliary Cleavage: The auxiliary is removed under similar conditions as described for the alkylation products to yield the β-hydroxy carbonyl compound.[10][11]

Visualizing the Workflow and Relationships

To better understand the process of using a chiral auxiliary and the structural relationships between the discussed auxiliaries, the following diagrams are provided.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary (S)-2-Amino-3,3- diphenylpropan-1-ol or Alternative Chiral_Auxiliary->Attachment Intermediate Chiral Intermediate Attachment->Intermediate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Intermediate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Chiral_Auxiliary_Comparison Auxiliaries Chiral Auxiliaries Target This compound (Inferred Properties: - High Steric Bulk - Potentially High Selectivity - Potential Cleavage Issues) Auxiliaries->Target Evans Evans' Oxazolidinones - Well-established - High Selectivity (syn-aldol) - Reliable Cleavage Auxiliaries->Evans Pseudo Pseudoephedrine / Pseudoephenamine - High Selectivity in Alkylations - Crystalline Derivatives - Pseudoephedrine has regulatory restrictions Auxiliaries->Pseudo SuperQuat SuperQuat Auxiliaries - Improved Selectivity over Evans - Enhanced Cleavage Properties - Hinders Endocyclic Cleavage Auxiliaries->SuperQuat

Caption: Structural and functional comparison of chiral auxiliaries.

Conclusion

While this compound remains a largely unexplored chiral auxiliary, its structure suggests a high potential for inducing stereoselectivity due to the significant steric bulk of the diphenylmethyl group. However, this same feature may introduce limitations in terms of reaction scope and ease of removal. In contrast, Evans' oxazolidinones, pseudoephedrine and its analogs, and SuperQuat auxiliaries are well-documented, reliable, and versatile tools for asymmetric synthesis.[5][12] Evans' auxiliaries are a gold standard, particularly for syn-selective aldol reactions.[7] Pseudoephedrine amides excel in asymmetric alkylations, offering high diastereoselectivity and crystalline products, though regulatory hurdles with pseudoephedrine have led to the rise of alternatives like pseudoephenamine.[3][4] The SuperQuat family represents a refinement of the Evans' auxiliaries, often providing superior selectivity and more facile cleavage.[5][6] For researchers and professionals in drug development, the choice of auxiliary will depend on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and availability. Further experimental investigation into the performance of this compound is warranted to fully assess its place within the arsenal of modern chiral auxiliaries.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating the Scalability of (S)-2-Amino-3,3-diphenylpropan-1-ol Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral auxiliary is a critical decision in the synthesis of enantiomerically pure compounds. An ideal auxiliary should not only provide high stereoselectivity and be readily available but also be amenable to large-scale synthesis without significant loss of performance. This guide provides a comparative analysis of the scalability of syntheses using (S)-2-Amino-3,3-diphenylpropan-1-ol versus other widely used chiral auxiliaries, namely Evans' oxazolidinones and pseudoephedrine.

While this compound, a derivative of phenylalanine, offers a structurally distinct scaffold for asymmetric synthesis, a comprehensive body of publicly available data on its performance in large-scale applications remains limited. In contrast, Evans' auxiliaries and pseudoephedrine have been extensively studied and employed in industrial settings, providing a wealth of information on their scalability, robustness, and efficiency. This guide will present available data for all auxiliaries, highlighting the proven track record of established auxiliaries and discussing the potential of this compound based on its chemical properties and available small-scale studies.

Quantitative Comparison of Chiral Auxiliary Performance

The following tables summarize key performance indicators for the selected chiral auxiliaries in asymmetric alkylation reactions, a common application for these molecules. Data for Evans' auxiliaries and pseudoephedrine are derived from numerous literature reports on both laboratory and pilot-plant scale syntheses. Information for this compound is less extensive and primarily based on smaller-scale experiments.

Table 1: Performance in Asymmetric Alkylation

Chiral AuxiliaryTypical Diastereomeric Ratio (d.r.)Typical Yield (%)Scalability Notes
This compound High (d.r. often >95:5)Good to ExcellentLimited published data on large-scale synthesis. Crystalline derivatives may facilitate purification.
Evans' Auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Excellent (d.r. often >99:1)[1]High (80-95%)Proven scalability to multi-kilogram scale. Highly predictable stereochemical outcomes.[1]
Pseudoephedrine Excellent (d.r. often >98:2)[2]High (85-95%)[2]Widely used in industrial synthesis; both enantiomers are readily available and inexpensive.[2] Regulatory restrictions in some regions.[3]
Pseudoephenamine Excellent (d.r. often >98:2)[3]High (85-95%)[3]A viable, less-regulated alternative to pseudoephedrine with comparable or superior performance in some cases.[3]

Table 2: Key Properties and Considerations for Scalability

FeatureThis compoundEvans' AuxiliariesPseudoephedrine
Availability Commercially availableReadily available in both enantiomeric formsInexpensive and available in both enantiomeric forms
Cost Moderate to HighLow to ModerateLow
Attachment/Cleavage Standard amide or oxazolidinone formation/hydrolysisWell-established, high-yielding proceduresSimple acylation and various cleavage methods
Derivative Crystallinity Often crystallineOften highly crystalline, aiding purificationAmides and alkylated products are frequently crystalline[2]
Recycling Potentially recyclableReadily recyclableRecoverable and reusable[2]
Regulatory Issues None knownNoneCan be subject to restrictions due to potential for illicit use[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful implementation and scale-up of asymmetric syntheses. Below are representative protocols for the use of Evans' oxazolidinone and pseudoephedrine auxiliaries in asymmetric alkylation. Due to the limited availability of specific large-scale protocols for this compound, a general procedure for the formation of a derivative is provided.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

  • After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the N-acyloxazolidinone by chromatography or recrystallization.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv.) to form the enolate.

  • After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.).

  • Allow the reaction to proceed at -78 °C until completion (monitoring by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the alkylated product by chromatography or recrystallization.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide for hydrolysis to the carboxylic acid, or lithium borohydride (LiBH4) for reduction to the alcohol.

  • Stir at room temperature until the reaction is complete.

  • Isolate the desired product and recover the chiral auxiliary by extraction.

Protocol 2: Asymmetric Alkylation using Pseudoephedrine Auxiliary

1. Amide Formation:

  • React (+)-pseudoephedrine (1.0 equiv.) with the desired acyl chloride or anhydride (1.1 equiv.) in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Purify the resulting pseudoephedrine amide, which is often a crystalline solid, by recrystallization.[4]

2. Diastereoselective Alkylation:

  • Dissolve the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (LiCl) (4-6 equiv.) in anhydrous THF at -78 °C.

  • Slowly add a strong base such as LDA (2.0-2.2 equiv.) to the suspension.[4]

  • Stir for 1 hour at -78 °C to form the enolate.

  • Add the alkyl halide (1.5-4.0 equiv.) and allow the reaction to proceed.[4]

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the α-substituted amide by chromatography or recrystallization.[4]

3. Auxiliary Cleavage:

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

  • Alternatively, reduction with reagents like lithium amidotrihydroborate (LAB) can yield the corresponding alcohol.

  • The pseudoephedrine auxiliary can be recovered and recycled.[4]

Protocol 3: Formation of an Oxazolidinone from this compound
  • To a solution of this compound (1.0 equiv.) in a suitable solvent, add a carbonyl source such as phosgene, triphosgene, or a dialkyl carbonate in the presence of a base.

  • Heat the reaction mixture to facilitate cyclization.

  • Upon completion, cool the reaction and isolate the oxazolidinone product by extraction and purification (chromatography or recrystallization).

  • The resulting oxazolidinone can then be N-acylated for subsequent asymmetric reactions, following a procedure similar to that for Evans' auxiliaries.

Visualization of Key Processes

To illustrate the logical flow and relationships in the application of these chiral auxiliaries, the following diagrams are provided.

Asymmetric_Alkylation_Workflow cluster_Auxiliary_Preparation Auxiliary Preparation cluster_Reaction_Sequence Reaction Sequence cluster_Products Products Auxiliary (S)-2-Amino-3,3- diphenylpropan-1-ol Acylation Acylation Auxiliary->Acylation Evans_Aux Evans' Auxiliary Evans_Aux->Acylation Pseudo_Aux Pseudoephedrine Pseudo_Aux->Acylation Enolate_Formation Enolate Formation (Base) Acylation->Enolate_Formation Alkylation Diastereoselective Alkylation (Electrophile) Enolate_Formation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Auxiliary_Comparison cluster_Evans Evans' Auxiliaries cluster_Pseudo Pseudoephedrine / Pseudoephenamine cluster_Target This compound Auxiliary Chiral Auxiliary Selection Evans_Pros Pros: - Excellent Selectivity - Proven Scalability - Crystalline Derivatives Auxiliary->Evans_Pros Established High Performance Pseudo_Pros Pros: - Low Cost - High Selectivity - Crystalline Derivatives - Pseudoephenamine is unregulated Auxiliary->Pseudo_Pros Cost-Effective Scalable Target_Pros Pros: - Unique Steric Profile - Potential for high selectivity Auxiliary->Target_Pros Novel Scaffold Evans_Cons Cons: - Higher cost than pseudoephedrine Evans_Pros->Evans_Cons Pseudo_Cons Cons: - Pseudoephedrine has regulatory restrictions Pseudo_Pros->Pseudo_Cons Target_Cons Cons: - Limited Scalability Data - Higher Cost Target_Pros->Target_Cons

Caption: Key decision factors for selecting a chiral auxiliary.

Conclusion

For large-scale asymmetric synthesis, particularly in industrial settings, Evans' oxazolidinones and pseudoephedrine (and its analog, pseudoephenamine) remain the auxiliaries of choice due to their well-documented high performance, predictability, and proven scalability. The crystallinity of their derivatives is a significant advantage for purification on a large scale, often obviating the need for chromatography.

This compound represents a potentially valuable chiral auxiliary, with its bulky diphenylmethyl group offering a distinct stereochemical environment that could lead to high diastereoselectivity in certain applications. However, the current lack of extensive, publicly available data on its use in scalable syntheses makes it a higher-risk choice for industrial applications compared to the established alternatives. Further research and process development are required to fully assess its potential for large-scale implementation. For researchers exploring novel synthetic routes or seeking to overcome specific stereochemical challenges, this compound-derived auxiliaries may offer unique advantages and warrant further investigation.

References

Safety Operating Guide

Personal protective equipment for handling (S)-2-Amino-3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-3,3-diphenylpropan-1-ol. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4]

  • Acute Toxicity: May be harmful if swallowed.[4]

It is imperative to handle this compound with appropriate care in a controlled laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. A risk assessment should be conducted for any new procedure.[5]

PPE CategoryItemStandard/Specification
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z.87.1 1989 standard.[6]
Face ShieldTo be worn over goggles when there is a risk of splashing or explosion.[6][7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection.[6] Inspect before each use.
Body Protection Laboratory CoatNomex® or similar flame-resistant material, fully buttoned.[6]
Closed-toe ShoesShoes must cover the entire foot.[6]
Respiratory Protection RespiratorRequired if engineering controls cannot maintain exposure below permissible limits. Use requires a formal respiratory protection program, including fit testing and medical evaluation.[6]

Operational Plan: From Preparation to Disposal

Adherence to a strict procedural workflow is critical for ensuring safety when handling this compound.

1. Engineering Controls and Work Area Preparation:

  • Ventilation: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood.[1][5]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[1][2]

  • Work Area: The designated work area should be clean and free of clutter.

2. Step-by-Step Handling Procedure:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3][8]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

    • Wash hands thoroughly after handling.[1][8]

    • Keep the container tightly closed when not in use.[1][9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids and strong oxidizing agents.[1][8] The storage area should be locked.[1][2]

3. Spill and Emergency Procedures:

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[1][2] Rinse the skin with plenty of water.[1][2] Seek immediate medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[1][2]

  • In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Seek immediate medical attention.[1][2]

  • In Case of Ingestion: Rinse mouth.[1][2] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2]

  • Spills: In the event of a spill, evacuate the area. For small spills, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.

4. Disposal Plan:

  • Waste Collection: All waste containing this compound should be collected in a clearly labeled, sealed, and appropriate waste container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][10] Do not empty into drains.[1][10]

Workflow Visualization

The following diagram illustrates the standard operating procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe perform_work Perform Chemical Work (Inside Fume Hood) don_ppe->perform_work collect_waste Collect Waste (Labeled, Sealed Container) perform_work->collect_waste decontaminate Decontaminate Area & Equipment collect_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.